Tigogenin acetate
Description
Properties
IUPAC Name |
(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRAKYNQYKVPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310354 | |
| Record name | Neotigogenin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4948-43-0 | |
| Record name | Neotigogenin acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neotigogenin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Characterization of (25R)-5alpha-spirostan-3beta-ol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(25R)-5alpha-spirostan-3beta-ol acetate (B1210297), also known as Tigogenin Acetate, is a steroidal sapogenin derivative. It belongs to the spirostanol (B12661974) class of natural products, which are widely investigated for their diverse pharmacological activities. This document provides a comprehensive technical overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Physicochemical and Spectroscopic Characterization
The definitive characterization of (25R)-5alpha-spirostan-3beta-ol acetate relies on a combination of physical measurements and spectroscopic techniques. While specific experimental data for this compound is not extensively reported in publicly available literature, the following tables summarize the expected and known data based on the analysis of its parent compound, tigogenin, and closely related steroidal sapogenin acetates.
Physical Properties
| Property | Reported/Expected Value | Source/Basis |
| Molecular Formula | C₂₉H₄₆O₄ | Calculated |
| Molecular Weight | 458.67 g/mol | Calculated |
| CAS Number | 2530-07-6 | --- |
| Melting Point | Expected to be in the range of 200-250 °C | Based on the melting point of Tigogenin (202-204 °C) and Hecogenin Acetate (246-248 °C).[1] |
| Optical Rotation | Expected to be levorotatory | Based on the optical rotation of Tigogenin (-68°) and Hecogenin Acetate (-4°).[1] |
Spectroscopic Data
The structural elucidation of (25R)-5alpha-spirostan-3beta-ol acetate is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules. The expected chemical shifts for the key protons and carbons of (25R)-5alpha-spirostan-3beta-ol acetate are summarized below. These are predictive values based on known data for similar spirostanol steroids.
Table 2.2.1.1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-3 | ~4.7 | m |
| H-16 | ~4.4 | m |
| H-26a | ~3.4 | dd |
| H-26b | ~3.3 | t |
| Acetyl CH₃ | ~2.0 | s |
| CH₃-19 | ~0.8 | s |
| CH₃-18 | ~0.8 | s |
| CH₃-21 | ~0.9 | d |
| CH₃-27 | ~0.7 | d |
Table 2.2.1.2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Expected Chemical Shift (ppm) |
| C-3 | ~73 |
| C-5 | ~45 |
| C-16 | ~81 |
| C-22 | ~110 |
| C-26 | ~67 |
| Acetyl C=O | ~170 |
| Acetyl CH₃ | ~21 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 2.2.2.1: Expected Mass Spectrometry Data
| Ion | Expected m/z | Fragmentation Pathway |
| [M+H]⁺ | 459.3478 | Protonated molecule |
| [M-CH₃COOH]⁺ | 399.3369 | Loss of acetic acid from the molecular ion |
| Spirostan ring fragments | Various | Characteristic cleavage of the spiroketal side chain |
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 2.2.3.1: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | ~1735 | Strong |
| C-O (ester) | ~1240 | Strong |
| C-H (sp³) | ~2850-2960 | Strong |
| C-O (spiroketal) | ~1050-1150 | Medium |
Experimental Protocols
The following sections detail the generalized experimental protocols for the characterization of (25R)-5alpha-spirostan-3beta-ol acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (for complete assignment):
-
Perform COSY (Correlated Spectroscopy) to establish proton-proton correlations.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.
-
-
Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI - Electrospray Ionization or APCI - Atmospheric Pressure Chemical Ionization).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight ([M+H]⁺, [M+Na]⁺).
-
Perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the mass spectra to determine the elemental composition of the parent ion and to propose fragmentation pathways for the major fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of (25R)-5alpha-spirostan-3beta-ol acetate.
Caption: General experimental workflow for the characterization of (25R)-5alpha-spirostan-3beta-ol acetate.
Biological Signaling Pathways
The parent compound, tigogenin, has been reported to exert biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the putative mechanisms of action.
Tigogenin has been shown to inhibit the differentiation of preadipocytes into mature adipocytes. This effect is thought to be mediated, at least in part, through the inhibition of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.
Caption: Putative mechanism of tigogenin-mediated inhibition of the PPARγ signaling pathway.
Tigogenin has also been observed to promote the differentiation of bone marrow stromal cells into osteoblasts. This osteogenic effect may be mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
References
Biological activity of Tigogenin acetate
An In-depth Technical Guide on the Biological Activity of Tigogenin (B51453) Acetate (B1210297)
Disclaimer: Direct experimental studies on the biological activity of tigogenin acetate are limited in publicly available scientific literature. This guide, therefore, provides an in-depth analysis based on the known biological activities of its parent compound, tigogenin, its other derivatives, and the acetate moiety itself. The information presented herein is intended to guide researchers and drug development professionals on the potential activities and mechanisms of this compound, which require further experimental validation.
Introduction
Tigogenin is a steroidal sapogenin found in various plants and serves as a precursor in the synthesis of steroidal drugs. While tigogenin and its derivatives have been the subject of research for their potential pharmacological activities, this compound remains largely unexplored. This technical guide aims to consolidate the existing knowledge on related compounds to build a comprehensive overview of the potential biological activities of this compound, focusing on its anti-cancer, immunomodulatory, and cell differentiation effects.
Potential Anti-Cancer Activity of this compound
The anti-proliferative and pro-apoptotic effects of tigogenin derivatives suggest that this compound could be a promising candidate for cancer research.
Anti-proliferative Effects
Studies on various derivatives of tigogenin have demonstrated significant anti-proliferative activity against a range of cancer cell lines. A notable study synthesized a series of tigogenin (TGG) derivatives and evaluated their in vitro anti-proliferative profile against breast cancer (MCF-7, MDA-MB-231), prostate cancer (PC-3), and human umbilical vein endothelial cells (HUVEC). An l-serine (B559523) derivative of TGG, in particular, showed a potent inhibitory effect on the MCF-7 cell line.[1]
Table 1: Anti-proliferative Activity of Tigogenin Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
| l-serine derivative of TGG | MCF-7 | 1.5 | [1] |
Induction of Apoptosis
The anti-cancer activity of tigogenin derivatives is often linked to the induction of apoptosis. The l-serine derivative of TGG was found to induce apoptosis in MCF-7 cells by activating caspase-3/7.[1] This suggests a potential mechanism of action for this compound, should it exhibit similar pro-apoptotic properties. Apoptosis induction is a critical endpoint in cancer therapy, and the involvement of caspases points towards a programmed cell death pathway.
A proposed pathway for apoptosis induction by a tigogenin derivative is illustrated below.
Caption: Proposed mechanism of apoptosis induction by a tigogenin derivative.
Effects on Cell Differentiation
Tigogenin has been shown to influence the differentiation of bone marrow stromal cells (BMSCs), suggesting a role in tissue homeostasis and regenerative medicine.
Inhibition of Adipogenesis and Promotion of Osteogenesis
Research has demonstrated that tigogenin can modulate the differentiation of BMSCs by steering them away from an adipocytic lineage and towards an osteoblastic lineage.[2] Specifically, tigogenin treatment has been observed to:
-
Inhibit Adipogenesis: Reduce lipid accumulation and decrease the expression of key adipogenic markers such as peroxisome proliferation-activated receptor (PPAR)γ2 and adipocyte fatty acid-binding protein (aP2).[2]
-
Promote Osteogenesis: Increase alkaline phosphatase (ALP) activity and the expression of osteoblastic markers like Cbfa1, collagen type I, and osteocalcin.
This dual activity suggests that this compound could have therapeutic potential in metabolic bone diseases like osteoporosis.
Involvement of the p38 MAPK Signaling Pathway
The pro-osteogenic effect of tigogenin is reported to be mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The use of a p38 MAPK inhibitor, SB-203580, was found to antagonize the tigogenin-promoted osteogenesis, confirming the pathway's involvement.
Caption: Signaling pathway of Tigogenin in bone marrow stromal cells.
Potential Immunomodulatory Effects
Derivatives of tigogenin have been shown to possess immunomodulatory properties. Certain synthesized analogues do not induce the expression of pro-inflammatory cytokines in THP-1 cells after lipopolysaccharide (LPS) stimulation. Furthermore, they have been found to stimulate the expression of the anti-inflammatory cytokine IL-10, with an effect stronger than that of diosgenin (B1670711) itself. This suggests that this compound could potentially exhibit anti-inflammatory and immunomodulatory activities.
The Role of the Acetate Moiety
The acetate component of this compound is a biologically active short-chain fatty acid with diverse roles in cellular metabolism and signaling.
-
Metabolic Fuel: Acetate can be converted to acetyl-CoA and serve as a carbon source for the tricarboxylic acid (TCA) cycle and lipid synthesis, particularly in cancer cells.
-
Immune Modulation: Microbiota-derived acetate can activate intestinal innate immunity. It has also been shown to promote the differentiation of IL-10-producing regulatory B cells (B10 cells), which have anti-inflammatory effects.
-
Signaling Pathways: Acetate can activate the mTOR signaling pathway, which is involved in lipogenesis.
Experimental Protocols
The following are generalized protocols for assessing the potential biological activities of this compound, based on methodologies reported for related compounds.
In Vitro Anti-proliferative Activity (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).
Caption: Experimental workflow for assessing cytotoxicity and apoptosis.
Conclusion
While direct evidence for the biological activity of this compound is currently lacking, the available data on tigogenin and its other derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The parent molecule, tigogenin, demonstrates promising activities in cancer cell proliferation, apoptosis, and the modulation of cell differentiation. The addition of an acetate group may influence its bioavailability, stability, and potentially its mechanism of action. Future research should focus on the direct evaluation of this compound in various in vitro and in vivo models to elucidate its pharmacological profile and therapeutic potential.
References
An In-depth Technical Guide on the Core Mechanism of Action of Tigogenin Acetate
Executive Summary: Tigogenin (B51453) acetate (B1210297) is a steroidal sapogenin derivative with emerging interest in pharmacological research. While direct studies on tigogenin acetate are limited, research on its parent compound, tigogenin, and other derivatives provides significant insights into its potential mechanisms of action. This guide synthesizes the available data, focusing on the anticancer and immunomodulatory activities of tigogenin and its analogues. The primary anticancer mechanism appears to be the induction of apoptosis, mediated through the activation of executioner caspases. Immunomodulatory effects are characterized by the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. This document details the proposed signaling pathways, summarizes key quantitative data, and provides comprehensive experimental protocols relevant to the study of this class of compounds.
Introduction
Tigogenin is a natural steroidal sapogenin found in various plants.[1][2] It serves as a precursor in the synthesis of various steroid drugs.[1] this compound is an acetylated form of tigogenin, and while it is commercially available for research purposes, comprehensive studies detailing its specific mechanism of action are not abundant in current literature.[3] Therefore, this guide primarily discusses the established biological activities and mechanisms of tigogenin and its closely related derivatives, which are expected to share fundamental pathways with this compound. The addition of an acetate group may influence properties such as cell permeability and metabolic stability, potentially altering its potency or pharmacokinetic profile.
The primary areas of pharmacological interest for tigogenin derivatives include their anti-tumor and immunomodulating activities.[3] Studies have demonstrated that modifications at the C3-oxygen position of the steroid skeleton can yield compounds with significant biological effects.[3]
Core Mechanisms of Action
The most prominent anticancer mechanism attributed to tigogenin derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[3] This process is crucial for eliminating malignant cells without inducing an inflammatory response.
A study on a series of novel diosgenin (B1670711) and tigogenin derivatives revealed that an L-serine derivative of tigogenin induced apoptosis in MCF-7 breast cancer cells by activating caspase-3/7.[3] Caspases are a family of cysteine proteases that play a central role as executioners in the apoptotic pathway.[4][5] The activation of effector caspases like caspase-3 and caspase-7 is a hallmark of apoptosis, leading to the cleavage of key cellular proteins and ultimately, cell death.[6][7]
The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases.[7][8] The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria.[8][9] The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.[8] The activation of caspase-3/7 by a tigogenin derivative suggests it engages this core apoptotic machinery.[3]
References
- 1. Tigogenin | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumour, immunomodulating activity of diosgenin and tigogenin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. mdpi.com [mdpi.com]
- 9. The triggering of apoptosis in macrophages by pristine graphene through the MAPK and TGF-beta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Abundance of Tigogenin: A Technical Guide for Researchers
An In-depth Exploration of the Botanical Sources, Quantification, and Biosynthesis of a Promising Steroidal Sapogenin
Introduction
Tigogenin (B51453), a naturally occurring steroidal sapogenin, has garnered significant attention within the scientific community, particularly among researchers in drug discovery and development. Its diverse biological activities, including potential anti-inflammatory, anti-cancer, and bone-protective effects, underscore its therapeutic promise. This technical guide provides a comprehensive overview of the natural occurrence of tigogenin in the plant kingdom, detailing quantitative data, experimental protocols for its extraction and analysis, and an exploration of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the exploration and utilization of natural products for pharmaceutical applications.
Natural Occurrence of Tigogenin in Plants
Tigogenin is found in a variety of plant species, often as a glycoside (saponin) from which the aglycone (tigogenin) can be liberated through hydrolysis. The primary plant families known to contain tigogenin include Agavaceae, Fabaceae, and Costaceae. The concentration of tigogenin can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time.
Quantitative Data on Tigogenin Content
The following tables summarize the quantitative data on tigogenin content in various plant species as reported in the scientific literature. These values provide a comparative basis for selecting botanical sources for tigogenin extraction.
Table 1: Tigogenin Content in Agave Species
| Plant Species | Plant Part | Tigogenin Content | Analytical Method | Reference |
| Agave sisalana | Leaves & Juice | ~10% of total sapogenins | Gas-Liquid Chromatography (GLC) | [1] |
| Agave americana | Leaves | Qualitative Presence Confirmed | TLC, HPLC | [2][3] |
| Agave angustifolia | Leaves | ~550 mg/g of methanolic extract (as tigogenin aglycone saponins) | GC-FID | [4] |
| Agave cupreata | Leaves | Detected | GC-FID | [5] |
| Agave potatorum | Leaves | Detected | GC-FID |
Table 2: Tigogenin Content in Other Plant Species
| Plant Species | Plant Part | Tigogenin Content | Analytical Method | Reference |
| Trigonella foenum-graecum (Fenugreek) | Seeds | Saponins (B1172615) (0.6-1.7% total, yielding tigogenin upon hydrolysis) | General Phytochemical Analysis | |
| Yucca aloifolia | Leaves | Qualitative Presence Confirmed | TLC, HPLC | |
| Costus speciosus | Rhizomes | Qualitative Presence Confirmed | General Phytochemical Analysis | |
| Ipheion uniflorum | - | Reported Presence | Database Entry |
Experimental Protocols
The accurate quantification and isolation of tigogenin from plant matrices rely on robust and validated experimental protocols. This section outlines the key methodologies cited in the literature for the extraction, isolation, and analysis of tigogenin.
Extraction and Isolation of Tigogenin
A general workflow for the extraction and isolation of tigogenin from plant material is presented below. The specific solvents and conditions may be optimized depending on the plant source.
Detailed Steps:
-
Sample Preparation: Plant material (e.g., leaves, rhizomes) is dried at 30-40°C and ground into a coarse powder.
-
Acid Hydrolysis: The powdered material is subjected to acid hydrolysis to cleave the glycosidic bonds and release the aglycone, tigogenin. A common method involves refluxing with 3 mol/L sulfuric acid for several hours.
-
Neutralization: The resulting residue is filtered and neutralized to pH 7.
-
Extraction: The neutralized residue is then extracted with a suitable organic solvent, such as 95% ethanol, via heating reflux.
-
Purification: The crude extract is concentrated and purified using chromatographic techniques. Macroporous resin chromatography is a feasible method for industrial-scale purification. Preparative Thin Layer Chromatography (TLC) can also be employed for smaller-scale isolation.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the identification and quantification of tigogenin.
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 100% Methanol.
-
Flow Rate: 1.0 ml/min (Note: One study reported a high flow rate of 10 ml/min, which may be a typographical error and should be optimized)
-
Detection: UV detector at 254 nm.
-
Injection Volume: 2 µl (of a 1 mg/ml solution).
-
Column Temperature: Ambient.
Gas Chromatography (GC)
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for tigogenin analysis. Derivatization is typically required to increase the volatility of the analyte.
-
Derivatization: Acetylation of the tigogenin is necessary prior to GLC analysis to prevent degradation in the system.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector and Detector Temperatures: Optimized for the derivatized compound.
-
Oven Temperature Program: A temperature gradient is used to ensure proper separation.
Biosynthesis of Tigogenin
Tigogenin, as a steroidal sapogenin, is synthesized in plants through the isoprenoid pathway, specifically originating from cholesterol. The biosynthesis can be broadly divided into three stages: the formation of the isoprene (B109036) precursor, the synthesis of cholesterol, and the subsequent modifications leading to the tigogenin skeleton.
The biosynthesis of steroidal saponins involves key enzyme families such as oxidosqualene cyclases, cytochrome P450 monooxygenases (CYP450s), and UDP-dependent glycosyltransferases (UGTs). While the general pathway is understood, the specific enzymes catalyzing the conversion of cholesterol to diosgenin (B1670711) and subsequently to other steroidal sapogenins like tigogenin are still under investigation.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the direct involvement of tigogenin in signaling pathways within the plants that produce it. Research has predominantly focused on the pharmacological effects and mechanisms of action of tigogenin in animal and human cell models, exploring pathways related to inflammation, cancer, and bone metabolism. Further investigation is required to elucidate the endogenous role and signaling cascades of tigogenin in its native botanical sources.
Conclusion
Tigogenin represents a valuable natural product with significant potential for pharmaceutical development. This guide has provided a consolidated overview of its natural occurrence, with quantitative data highlighting key plant sources such as various Agave species. The detailed experimental protocols for extraction and analysis offer a practical framework for researchers. While the biosynthetic pathway is broadly understood to originate from cholesterol, further research is needed to identify the specific enzymatic steps involved. The absence of information on its role in plant signaling pathways presents an open avenue for future investigation. This comprehensive resource aims to facilitate and accelerate further research into this promising steroidal sapogenin.
References
- 1. A quantitative gas-liquid chromatographic method for the estimation of hecogenin and tigogenin in the leaves, juice and sapogenin concentrates of Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. comparative-study-of-steroidal-sapogenins-content-in-leaves-of-five-agave-species - Ask this paper | Bohrium [bohrium.com]
A Comparative Analysis of the Biological Effects of Tigogenin and Tigogenin Acetate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tigogenin (B51453), a steroidal sapogenin, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive overview of the known biological effects of tigogenin, with a comparative perspective on its acetylated form, tigogenin acetate (B1210297). While research has predominantly focused on the parent compound, this paper synthesizes the available data to offer a detailed comparison for researchers and drug development professionals. The core of this guide focuses on the osteogenic, anti-inflammatory, and cytotoxic properties of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Introduction
Tigogenin is a naturally occurring steroidal sapogenin found in various plants. It serves as a crucial precursor in the synthesis of steroidal drugs.[1] Beyond its role as a synthetic intermediate, tigogenin itself exhibits a range of biological effects, including the promotion of bone formation, inhibition of adipogenesis, and anti-inflammatory and antifungal properties.[2][3] The addition of an acetate group to form tigogenin acetate may alter its physicochemical properties, potentially influencing its absorption, distribution, metabolism, and ultimately, its biological efficacy. This guide aims to delineate the known biological landscape of both tigogenin and its acetate derivative.
Osteogenic and Adipogenic Effects
Tigogenin's Role in Bone Formation and Adipocyte Differentiation
Tigogenin has demonstrated a significant impact on the differentiation of mouse bone marrow stromal cells (BMSCs). It promotes a lineage shift towards osteoblasts while inhibiting differentiation into adipocytes.[2] This dual activity makes it a compound of interest for osteoporosis research.
Key Findings:
-
Promotes Osteoblast Differentiation: Tigogenin enhances the proliferation of BMSCs and significantly increases the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation.[2] It also upregulates the expression of crucial osteogenic transcription factors and proteins, including Cbfa1, collagen type I (COL I), and osteocalcin (B1147995) (OCN).
-
Enhances Mineralization: Treatment with tigogenin leads to a concentration-dependent increase in matrix calcium deposition in BMSCs.
-
Inhibits Adipocyte Differentiation: Tigogenin reduces lipid accumulation and the secretion of visfatin, an adipokine. It also downregulates the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and adipocyte fatty acid-binding protein (aP2), key regulators of adipogenesis.
This compound: An Unexplored Frontier
Currently, there is a notable absence of specific studies detailing the osteogenic or adipogenic effects of this compound in the published scientific literature. It is plausible that the addition of the acetate group could influence its cellular uptake and subsequent activity, but further research is required to substantiate this hypothesis.
Quantitative Data: Osteogenic and Adipogenic Effects of Tigogenin
| Compound | Biological Effect | Cell Line | Concentration | Result | Reference |
| Tigogenin | Increased Matrix Calcium Deposition | Mouse Bone Marrow Stromal Cells | 30 µM | Significant Increase | |
| 90 µM | Significant Increase | ||||
| Inhibition of Adipogenesis | Mouse Bone Marrow Stromal Cells | Not Specified | Reduction in lipid accumulation and visfatin secretion | ||
| Upregulation of Osteoblast Markers (ALP, Cbfa1, COL I, OCN) | Mouse Bone Marrow Stromal Cells | Not Specified | Significant Elevation |
Anti-inflammatory and Antifungal Activity
Tigogenin's Modulatory Role in Inflammation and Fungal Growth
Tigogenin has shown potential as an anti-inflammatory and antifungal agent.
Key Findings:
-
Anti-inflammatory Activity: Tigogenin inhibits carrageenan-induced paw edema in rats, demonstrating in vivo anti-inflammatory effects.
-
Antifungal Activity: It is active against the fungus Aspergillus fumigatus.
This compound: Potential for Enhanced Activity
While direct evidence is lacking for this compound, the acetylation of other natural compounds has been shown to enhance their anti-inflammatory and antifungal properties by improving their bioavailability and cell permeability. Further investigation into the anti-inflammatory and antifungal potential of this compound is warranted.
Quantitative Data: Anti-inflammatory and Antifungal Effects of Tigogenin
| Compound | Biological Effect | Model/Organism | Metric | Value | Reference |
| Tigogenin | Anti-inflammatory | Carrageenan-induced paw edema in rats | Dose | 4.2 µg/kg | |
| Antifungal | Aspergillus fumigatus | MIC₅₀ | 16 µg/mL |
Cytotoxicity
Tigogenin and Its Derivatives
Tigogenin itself exhibits very low antiproliferative activity. However, derivatization has been shown to significantly enhance its cytotoxic potential against cancer cell lines. For instance, an L-serine derivative of tigogenin demonstrated potent activity against the MCF-7 breast cancer cell line.
This compound: Awaiting Evaluation
The cytotoxic profile of this compound has not been specifically reported.
Quantitative Data: Cytotoxicity of a Tigogenin Derivative
| Compound | Cell Line | Metric | Value | Reference |
| L-serine derivative of Tigogenin | MCF-7 (Breast Cancer) | IC₅₀ | 1.5 µM |
Signaling Pathways
Tigogenin's Mechanism of Action in Osteoblast Differentiation
The pro-osteogenic and anti-adipogenic effects of tigogenin in mouse bone marrow stromal cells are mediated, at least in part, through the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the inhibition of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .
References
The Pharmacological Profile of Tigogenin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin (B51453) acetate (B1210297) is a steroidal sapogenin, the acetylated form of tigogenin. While research directly focused on tigogenin acetate is limited, the pharmacological profile of its parent compound, tigogenin, has been investigated for various therapeutic applications. This technical guide provides an in-depth overview of the known pharmacological activities of tigogenin and its derivatives, which may serve as a foundational understanding for the potential therapeutic applications of this compound. Tigogenin is recognized as a key intermediate in the synthesis of various semi-synthetic steroids and steroidal drugs.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C29H46O4 | [1] |
| Molecular Weight | 458.67 g/mol | [1] |
| CAS Number | 2530-07-6 | [1] |
| Boiling Point | 527.5 °C at 760 mmHg | [1] |
| Density | 1.11 g/cm³ | |
| Refractive Index | 1.539 |
Pharmacological Activities
The majority of available research focuses on tigogenin, the deacetylated form of this compound. It is plausible that this compound may act as a prodrug, being metabolized to tigogenin in vivo to exert its biological effects. The primary pharmacological activities of tigogenin are centered around its influence on bone metabolism, anti-inflammatory effects, and anti-cancer properties.
Effects on Bone Metabolism: Osteogenesis and Adipogenesis
Tigogenin has demonstrated a significant role in modulating the differentiation of bone marrow stromal cells (BMSCs). It promotes a lineage shift towards osteoblasts and away from adipocytes, suggesting its potential as a therapeutic agent for osteoporosis and related disorders.
Key Findings:
-
Induction of Osteoblastic Differentiation: Tigogenin significantly enhances the proliferation of BMSCs and elevates the activity of alkaline phosphatase (ALP), a key marker of osteoblast activity. It also increases the expression of crucial osteogenic transcription factors and proteins, including Cbfa1, collagen type I (COL I), and osteocalcin (B1147995) (OCN), leading to increased matrix calcium content.
-
Inhibition of Adipocytic Differentiation: Treatment with tigogenin reduces lipid accumulation and the secretion of visfatin in adipogenically induced BMSCs. It also downregulates the expression of peroxisome proliferation-activated receptor gamma 2 (PPARγ2) and adipocyte fatty acid-binding protein (aP2), key regulators of adipogenesis.
Quantitative Data on Tigogenin's Effect on Osteogenesis:
| Parameter | Observation | Concentration | Cell Line | Reference |
| Matrix Calcium Deposition | Increased | 30 and 90 μM | Mouse BMSCs | |
| Cbfa1, Collagen Type I, Osteocalcin mRNA levels | Increased | Concentration-dependent | Mouse BMSCs |
Anti-inflammatory Activity
Tigogenin has been shown to possess anti-inflammatory properties. It can inhibit carrageenan-induced paw edema in rats at a low dose. Furthermore, derivatives of tigogenin have been synthesized that exhibit immunomodulatory effects, such as stimulating the expression of the anti-inflammatory cytokine IL-10.
Quantitative Data on Anti-inflammatory Activity:
| Assay | Effect | Dose/Concentration | Model | Reference |
| Carrageenan-induced paw edema | Inhibition | 4.2 μg/kg | Rats | |
| IL-10 expression | Stimulated by a tigogenin derivative | Not specified | THP-1 cells |
Anti-cancer Activity
Derivatives of tigogenin have shown promising anti-proliferative activity against various cancer cell lines. This suggests that tigogenin and its analogs, potentially including this compound, could serve as scaffolds for the development of novel anti-cancer agents.
Key Findings:
-
An L-serine derivative of tigogenin demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line.
-
The anti-cancer mechanism of this derivative was found to involve the induction of apoptosis through the activation of caspase-3/7.
Quantitative Data on Anti-cancer Activity:
| Compound | Cell Line | IC50 | Reference |
| L-serine derivative of Tigogenin | MCF-7 | 1.5 μM |
Mechanism of Action & Signaling Pathways
The pharmacological effects of tigogenin are mediated through the modulation of specific signaling pathways.
p38 MAPK Pathway in Osteogenesis
The pro-osteogenic effects of tigogenin are, at least in part, mediated by the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The inhibitor of p38, SB-203580, was shown to antagonize the tigogenin-promoted osteogenesis in BMSCs.
Caption: Tigogenin promotes osteogenesis via the p38 MAPK pathway.
PPARγ Inhibition in Adipogenesis
Tigogenin's inhibitory effect on adipocyte differentiation is associated with the downregulation of PPARγ, a master regulator of adipogenesis.
Caption: Tigogenin inhibits adipogenesis by suppressing PPARγ expression.
Experimental Protocols
In Vitro Osteogenic and Adipogenic Differentiation Assays
-
Cell Culture: Mouse Bone Marrow Stromal Cells (BMSCs) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Osteogenic Induction: To induce osteogenesis, cells are cultured in an osteogenic medium containing dexamethasone, β-glycerophosphate, and ascorbic acid. Tigogenin (or this compound) is added at various concentrations.
-
Alkaline Phosphatase (ALP) Activity Assay: After a specified incubation period, cells are lysed, and ALP activity is measured using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The absorbance is read at 405 nm.
-
Mineralization Assay (Alizarin Red S Staining): To assess matrix mineralization, cells are fixed and stained with Alizarin Red S solution. The stained calcium deposits are then quantified by destaining and measuring the absorbance of the extracted dye.
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from treated cells, and reverse transcription is performed to synthesize cDNA. The expression levels of osteogenic marker genes (e.g., Cbfa1, COL I, OCN) and adipogenic marker genes (e.g., PPARγ2, aP2) are quantified by real-time quantitative PCR using specific primers.
-
Adipogenic Induction: To induce adipogenesis, cells are cultured in an adipogenic medium containing dexamethasone, insulin, and indomethacin.
-
Lipid Accumulation Assay (Oil Red O Staining): Differentiated adipocytes are fixed and stained with Oil Red O to visualize intracellular lipid droplets.
In Vivo Anti-inflammatory Assay
-
Carrageenan-Induced Paw Edema Model: A subcutaneous injection of carrageenan is administered into the hind paw of rats to induce localized inflammation. Tigogenin (or this compound) is administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at different time points using a plethysmometer to assess the anti-inflammatory effect.
In Vitro Anti-cancer Assays
-
Cell Viability Assay (MTT or CCK-8): Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and treated with various concentrations of the test compound. After incubation, a reagent such as MTT or CCK-8 is added, and the absorbance is measured to determine cell viability and calculate the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining): To detect apoptosis, treated cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry.
-
Caspase Activity Assay: The activity of caspases (e.g., caspase-3/7) in cell lysates is measured using a luminogenic or fluorogenic substrate.
Conclusion and Future Directions
The available evidence strongly suggests that tigogenin possesses significant pharmacological activities, particularly in promoting bone formation, inhibiting adipogenesis, and exerting anti-inflammatory and anti-cancer effects. These activities are mediated, at least in part, through the p38 MAPK and PPARγ signaling pathways.
While these findings provide a strong rationale for the therapeutic potential of tigogenin and its derivatives, there is a clear need for further research specifically on This compound . Future studies should aim to:
-
Directly compare the pharmacological profile of this compound with that of tigogenin to understand the influence of the acetate group on activity and pharmacokinetics.
-
Elucidate the metabolic fate of this compound in vivo to determine if it acts as a prodrug for tigogenin.
-
Conduct comprehensive preclinical studies on this compound to evaluate its efficacy and safety in relevant animal models of osteoporosis, inflammation, and cancer.
-
Develop and validate detailed experimental protocols for the analysis of this compound.
This in-depth technical guide, based on the current understanding of tigogenin, provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.
References
In Silico ADME Prediction for Tigogenin Acetate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tigogenin (B51453) acetate (B1210297), a steroidal sapogenin, presents a scaffold of interest for drug discovery programs. Early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for evaluating its potential as a drug candidate. This technical guide provides a comprehensive overview of the in silico predicted ADME profile of tigogenin acetate, alongside detailed methodologies for key in vitro ADME assays. The in silico predictions are based on established computational models, offering a rapid and cost-effective initial screening. For the purpose of this guide, in silico data for the closely related parent compound, tigogenin, is utilized as a reliable proxy for this compound, given their high structural similarity. This document aims to equip researchers with the necessary information to make informed decisions in the early stages of drug development involving this and similar natural products.
Introduction
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties. In silico ADME prediction tools have emerged as indispensable assets in modern drug discovery, enabling the early identification of potential liabilities and guiding the selection of promising candidates.[1][2][3] This guide focuses on the in silico ADME characterization of this compound, a derivative of the naturally occurring steroidal sapogenin, tigogenin. By leveraging computational models, we can estimate key physicochemical and pharmacokinetic parameters that govern the compound's behavior in the body. Furthermore, this guide outlines the standard experimental protocols for in vitro assays that can be employed to validate these in silico findings.
In Silico ADME Prediction Workflow
The in silico assessment of this compound's ADME properties follows a structured workflow. This process begins with the acquisition of the compound's chemical structure, typically in SMILES format, which serves as the input for various predictive models. These models, often employing graph-based signatures and machine learning algorithms, then calculate a wide range of physicochemical, pharmacokinetic, and toxicological parameters.[1][3]
Physicochemical Properties and Drug-Likeness
The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. Key parameters such as molecular weight, lipophilicity (logP), and water solubility play a crucial role in absorption and distribution. Drug-likeness models, like Lipinski's Rule of Five, provide a qualitative assessment of the potential for a compound to be an orally active drug.
Table 1: Predicted Physicochemical Properties of this compound (proxy: Tigogenin)
| Parameter | Predicted Value | Reference Range for Oral Drugs |
| Molecular Formula | C29H46O4 | - |
| Molecular Weight | 458.67 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | 5.33 | ≤ 5 |
| Water Solubility (LogS) | -7.1 | > -6 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 38.69 Ų | 20-130 Ų |
| Rotatable Bonds | 0 | ≤ 9 |
Data sourced from available in silico predictions for tigogenin.
Predicted ADME Profile
The following tables summarize the predicted ADME properties of this compound, based on data for tigogenin. These predictions offer insights into how the compound is likely to be absorbed, distributed, metabolized, and excreted by the body.
Absorption
Intestinal absorption is a key factor for orally administered drugs. Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) are commonly used to predict this.
Table 2: Predicted Absorption Properties
| Parameter | Predicted Value | Interpretation |
| Caco-2 Permeability (log Papp) | - | - |
| Human Intestinal Absorption (% HIA) | - | - |
| P-glycoprotein Substrate | - | Yes/No |
Distribution
Once absorbed, a drug's distribution to various tissues is influenced by its ability to cross biological membranes and bind to plasma proteins.
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation |
| Blood-Brain Barrier (BBB) Permeability (logBB) | - | Permeable/Impermeable |
| Plasma Protein Binding (%) | - | High/Low |
Metabolism
Metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, is a major route of drug elimination. Predicting interactions with CYP isoforms is crucial to avoid drug-drug interactions.
Table 4: Predicted Metabolism Properties
| Parameter | Prediction | Interpretation |
| CYP1A2 Inhibitor | No | Low risk of interaction |
| CYP2C19 Inhibitor | No | Low risk of interaction |
| CYP2C9 Inhibitor | Yes | Potential for interaction |
| CYP2D6 Inhibitor | Yes | Potential for interaction |
| CYP3A4 Inhibitor | No | Low risk of interaction |
Predictions based on SwissADME data for tigogenin.
Excretion
Excretion is the final step in the removal of a drug and its metabolites from the body.
Table 5: Predicted Excretion Properties
| Parameter | Predicted Value | Unit |
| Total Clearance | - | log ml/min/kg |
| Renal OCT2 Substrate | - | Yes/No |
Experimental Protocols for In Vitro ADME Assays
To validate the in silico predictions and provide more definitive data, a series of in vitro ADME assays are recommended. The following sections detail the methodologies for key experiments.
Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of human intestinal permeability. It utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium. For lipophilic compounds like this compound, modifications to the standard protocol may be necessary to improve mass balance.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Assay Procedure:
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test compound (this compound) is added to the apical (A) or basolateral (B) chamber to assess bidirectional permeability (A-to-B and B-to-A).
-
To enhance the solubility and recovery of lipophilic compounds, human plasma can be used as the assay medium in both chambers.
-
Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to identify potential active transport.
-
Metabolic Stability Assay using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Protocol:
-
Reagents: Pooled human liver microsomes, NADPH regenerating system (or NADPH), and the test compound (this compound).
-
Incubation:
-
This compound is incubated with liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
A control incubation without the NADPH regenerating system is run in parallel to account for non-enzymatic degradation.
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (Clint) is calculated based on the t1/2 and the incubation conditions.
-
Plasma Protein Binding Assay using Equilibrium Dialysis
This assay determines the fraction of a drug that binds to plasma proteins, which is a critical parameter as only the unbound drug is pharmacologically active. Rapid Equilibrium Dialysis (RED) is a common and reliable method.
Protocol:
-
Apparatus: A 96-well RED plate with dialysis membrane inserts (typically with a molecular weight cutoff of 8-12 kDa).
-
Procedure:
-
The dialysis membrane is pre-soaked according to the manufacturer's instructions.
-
Human plasma is spiked with this compound at a known concentration.
-
The plasma-drug mixture is added to one chamber of the dialysis insert, and dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.
-
The plate is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sampling: After incubation, equal aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of this compound in both the plasma and buffer samples is determined by LC-MS/MS. To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to create a matched matrix for analysis.
-
Data Analysis: The percentage of unbound drug is calculated as:
-
% Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100
-
The percentage of plasma protein binding is then calculated as 100 - % Unbound.
-
Conclusion
This technical guide provides a foundational in silico ADME profile for this compound, leveraging predictive models to offer early insights into its pharmacokinetic properties. The presented data, using tigogenin as a proxy, suggests that while this compound has some favorable drug-like characteristics, its high lipophilicity and potential for CYP enzyme inhibition warrant further experimental investigation. The detailed protocols for key in vitro ADME assays—Caco-2 permeability, metabolic stability, and plasma protein binding—provide a clear path for the experimental validation and refinement of these computational predictions. By integrating in silico and in vitro approaches, researchers can build a comprehensive understanding of the ADME profile of this compound, facilitating a more efficient and informed drug development process.
References
- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
The Strategic Application of Tigogenin Acetate in Modern Steroid Drug Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tigogenin (B51453), a naturally occurring steroidal sapogenin, serves as a critical starting material in the semi-synthesis of a wide array of therapeutic steroid drugs. Its conversion to the pivotal intermediate, 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), via the Marker degradation pathway, is a cornerstone of industrial steroid production. This technical guide provides a comprehensive overview of the synthesis of steroid drugs from tigogenin acetate, detailing the experimental protocols, quantitative data, and the underlying biochemical pathways. The information presented herein is intended to equip researchers and drug development professionals with the detailed knowledge required to effectively utilize this compound in the synthesis of high-value steroidal active pharmaceutical ingredients (APIs).
Introduction to Tigogenin as a Steroid Precursor
Tigogenin is a C27 steroidal sapogenin characterized by a spiroketal side chain. It is structurally similar to diosgenin (B1670711), another key precursor in the steroid industry. The presence of the spiroketal functional group makes tigogenin an ideal candidate for the Marker degradation, a chemical process that cleaves the side chain to yield a 21-carbon steroid nucleus, which is the foundational structure for corticosteroids, sex hormones, and other therapeutic steroids. The acetate form, this compound, is often used to protect the 3-hydroxyl group during the initial stages of the synthesis.
The Core Synthesis Pathway: Marker Degradation of this compound
The conversion of this compound to 16-dehydropregnenolone acetate (16-DPA) is a three-step process known as the Marker degradation. This pathway is a foundational process in the steroid pharmaceutical industry for the production of cortisone, progesterone (B1679170), and other vital hormones from plant-derived steroids.[1]
Step 1: Acetolysis (Isomerization)
The initial step involves the acid-catalyzed opening of the spiroketal ring of this compound to form a furostenol derivative, commonly referred to as pseudo-tigogenin diacetate. This reaction is typically carried out at elevated temperatures using acetic anhydride (B1165640).
Step 2: Oxidation
The double bond in the furostenol intermediate is then oxidatively cleaved. Chromium trioxide (CrO₃) is a classical oxidizing agent for this step, although greener alternatives are being explored to minimize environmental impact.[2][3] This step yields a ketone-ester intermediate.
Step 3: Hydrolysis and Elimination
The final step involves the hydrolysis of the ester group and subsequent elimination to form the conjugated double bond in the D-ring of the steroid nucleus, yielding the final product, 16-DPA. This is often achieved by refluxing the intermediate in an acidic solvent like acetic acid.[4]
Quantitative Data on Synthesis Intermediates
The efficiency of each step in the Marker degradation is critical for the overall yield of 16-DPA. The following table summarizes typical yields and reaction conditions for the analogous conversion of diosgenin, which are expected to be very similar for tigogenin.
| Step | Intermediate | Key Reagents | Typical Yield | Reference |
| Acetylation | This compound | Acetic Anhydride, Pyridine | ~98% | [5] |
| Acetolysis | Pseudo-tigogenin Diacetate | Acetic Anhydride, High Temperature | 91% | |
| Oxidation | Diosone Intermediate | Chromium Trioxide, Acetic Acid | 70-75% | |
| Hydrolysis/Elimination | 16-Dehydropregnenolone Acetate (16-DPA) | Acetic Acid | >60% (overall) |
Detailed Experimental Protocols
The following protocols are based on the well-established procedures for the Marker degradation of diosgenin and are adaptable for this compound.
Protocol for the Acetylation of Tigogenin
-
Dissolution: Dissolve tigogenin in pyridine.
-
Acetylation: Add acetic anhydride to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Work-up: Pour the reaction mixture into ice water and collect the precipitated this compound by filtration.
-
Purification: Recrystallize the product from a suitable solvent like ethanol (B145695).
Protocol for the Marker Degradation of this compound to 16-DPA
Step 1: Acetolysis of this compound
-
Reaction Setup: In a pressure reactor, combine this compound, acetic anhydride, and a high-boiling hydrocarbon solvent (e.g., xylene).
-
Heating: Heat the mixture to approximately 200°C, allowing pressure to build to 5-6 kg/cm ².
-
Reaction Time: Maintain the reaction at this temperature for a specified period.
-
Isolation: After cooling, remove the solvent under reduced pressure. The resulting solid is pseudo-tigogenin diacetate.
-
Purification: The crude product can be purified by crystallization from acetone.
Step 2: Oxidation of Pseudo-tigogenin Diacetate
-
Preparation of Oxidant: Prepare a solution of chromium trioxide (CrO₃) in water and glacial acetic acid, and pre-cool it to 0-5°C.
-
Reaction Mixture: Dissolve the pseudo-tigogenin diacetate from Step 1 in a mixture of dichloroethane, glacial acetic acid, and water. Cool this mixture to 0-5°C.
-
Oxidation: Slowly add the pre-cooled oxidant solution to the reaction mixture, maintaining the temperature below 7°C.
-
Reaction Time: Stir the mixture at a controlled temperature for approximately 25 minutes after the addition is complete.
-
Work-up: Quench the reaction and extract the product into an organic solvent.
Step 3: Hydrolytic Degradation to 16-DPA
-
Reaction: Reflux the crude product from Step 2 directly in glacial acetic acid for 2 hours.
-
Isolation: After the reaction is complete, recover the acetic acid by distillation under reduced pressure.
-
Purification: Wash the residue with cold water and then extract with petroleum ether. The crude 16-DPA can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or acetone).
Synthesis of Progesterone from 16-DPA
16-DPA is a versatile intermediate that can be converted into various steroid hormones. The synthesis of progesterone is a common downstream application.
Protocol for the Synthesis of Progesterone from 16-DPA
-
Catalytic Hydrogenation: The double bond at the 16-position of 16-DPA is selectively hydrogenated using a catalyst such as palladium on carbon.
-
Hydrolysis: The acetate group at the 3-position is hydrolyzed to a hydroxyl group.
-
Oppenauer Oxidation: The 3-hydroxyl group is oxidized to a ketone, and the double bond at the 5-position is isomerized to the 4-position to yield progesterone.
Logical Workflow for Steroid Synthesis from Tigogenin
The overall process from the raw material to a final steroid drug can be visualized as a multi-step workflow.
Figure 1: Overall workflow for the synthesis of progesterone and hydrocortisone from tigogenin.
Biological Signaling Pathways Modulated by Tigogenin and Derivatives
Recent research has indicated that tigogenin and its derivatives possess biological activities, including anti-inflammatory and anti-cancer effects. These activities are mediated through the modulation of specific intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Tigogenin has been suggested to exert anti-inflammatory effects by inhibiting this pathway.
Figure 2: Tigogenin's inhibitory effect on the NF-κB signaling pathway.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. The Bcl-2 family of proteins plays a critical role in regulating the intrinsic pathway by controlling mitochondrial outer membrane permeabilization. Tigogenin derivatives have been shown to induce apoptosis in cancer cells, suggesting their potential as anti-cancer agents.
Figure 3: Proposed mechanism of apoptosis induction by tigogenin derivatives.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of steroid drugs. The Marker degradation provides a robust and scalable pathway to the key intermediate, 16-DPA, from which numerous therapeutic steroids can be derived. A thorough understanding of the experimental protocols, quantitative aspects of the synthesis, and the biological activities of tigogenin and its derivatives is essential for researchers and professionals in the field of steroid drug development. The information provided in this guide serves as a comprehensive resource to support the continued innovation and application of tigogenin-based steroid synthesis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Tigogenin Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tigogenin (B51453) acetate (B1210297) from tigogenin via acetylation, followed by a comprehensive purification procedure. The methods outlined are based on established chemical principles for steroid modification and purification.
Introduction
Tigogenin is a naturally occurring steroidal sapogenin found in various plants. Its acetylated form, tigogenin acetate, serves as a crucial intermediate in the synthesis of various steroidal drugs and is a valuable compound for structure-activity relationship studies in drug discovery. The acetylation of the hydroxyl group at the C-3 position of tigogenin enhances its lipophilicity and can be a key step in the elaboration of the steroid core. This protocol details a standard laboratory procedure for this transformation.
Physicochemical Properties
A summary of the key physicochemical properties for the starting material and the final product is provided below for easy reference.
| Property | Tigogenin | This compound |
| Molecular Formula | C₂₇H₄₄O₃ | C₂₉H₄₆O₄ |
| Molecular Weight | 416.6 g/mol | 458.67 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| CAS Number | 77-60-1 | 2530-07-6 |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the acetylation of tigogenin using acetic anhydride (B1165640) and pyridine (B92270). Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct.
Materials:
-
Tigogenin
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve tigogenin (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of tigogenin) under a nitrogen or argon atmosphere. Stir the mixture until the tigogenin is completely dissolved.
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by TLC. To do this, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., DCM), and spot it on a TLC plate alongside a spot of the starting tigogenin. Develop the plate in an appropriate solvent system (e.g., hexane (B92381):ethyl acetate 7:3). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully add methanol to quench the excess acetic anhydride.
-
Work-up:
-
Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator. Repeat this process 2-3 times to ensure all pyridine is removed.
-
Dissolve the residue in dichloromethane or ethyl acetate. .
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Part 2: Purification of this compound
The crude product can be purified by recrystallization or column chromatography. Recrystallization is often effective for removing minor impurities, especially if the crude product is relatively clean.
Protocol 2a: Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol or Ethanol (B145695)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Based on patent literature for separating steroidal acetates, a polar solvent is suitable for crystallizing this compound[1]. Methanol or ethanol are good starting points.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot methanol to the crude this compound to dissolve it completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Protocol 2b: Purification by Column Chromatography
If recrystallization does not yield a pure product, flash column chromatography is a more rigorous purification method.
Materials:
-
Crude this compound
-
Silica (B1680970) Gel (for flash chromatography)
-
Hexane
-
Ethyl Acetate
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to yield the purified product.
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Tigogenin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of tigogenin (B51453) acetate (B1210297), a steroidal sapogenin derivative. Understanding the fragmentation behavior of such compounds is crucial for their identification and structural elucidation in various research and development settings, including natural product chemistry and drug discovery. This application note outlines a proposed fragmentation pathway based on established principles of mass spectrometry and provides detailed experimental protocols for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Tigogenin is a naturally occurring steroidal sapogenin found in various plants. Its acetylated form, tigogenin acetate, is often studied for its potential biological activities. Mass spectrometry is a powerful analytical technique for the structural characterization of these molecules. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed ionization techniques that induce fragmentation of the parent molecule. The resulting fragment ions provide valuable information about the compound's structure, including its steroidal backbone and substituent groups. This note focuses on the characteristic fragmentation of this compound, highlighting the neutral loss of the acetate group and the subsequent fragmentation of the tigogenin core.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways. The initial event is the ionization of the molecule to form a molecular ion [M]+• (in EI-MS) or a protonated molecule [M+H]+ (in ESI-MS). The primary fragmentation event is the loss of the acetyl group from the C-3 position.
Key Fragmentation Steps:
-
Loss of Acetic Acid: A common fragmentation pathway for acetylated steroids is the neutral loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion, particularly in ESI-MS/MS. This results in a significant fragment ion at m/z 398 for the tigogenin core.
-
Loss of the Acetyl Radical: In EI-MS, cleavage of the bond between the oxygen and the acetyl group can lead to the loss of an acetyl radical (•COCH₃, 43 Da), also resulting in a fragment corresponding to the de-acetylated tigogenin cation.
-
Fragmentation of the Tigogenin Core: Following the loss of the acetate group, the tigogenin core undergoes characteristic fragmentation. This includes cleavages in the steroid rings and the spiroketal side chain.
The following table summarizes the predicted major fragment ions for this compound based on the known fragmentation of tigogenin and acetylated steroids.
| m/z (Predicted) | Proposed Fragment Structure/Description | Fragmentation Pathway |
| 458 | [M]+• (Molecular Ion of this compound) | Electron Ionization |
| 459 | [M+H]+ (Protonated this compound) | Electrospray Ionization |
| 398 | [M - CH₃COOH]+• | Neutral loss of acetic acid |
| 415 | [M - CH₃CO]+ | Loss of the acetyl group |
| 397 | [M+H - CH₃COOH]+ | Loss of acetic acid from the protonated molecule |
| 287 | Fragmentation of the D-ring and side chain | Cleavage of the steroidal backbone |
| 273 | Further fragmentation of the steroidal core | Ring cleavages |
| 139 | Characteristic fragment of the spiroketal side chain | Cleavage of the F-ring |
Experimental Protocols
The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of this compound
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a suitable organic solvent such as chloroform (B151607) or ethyl acetate.
- If the sample is part of a complex mixture, a prior extraction and purification step, such as solid-phase extraction (SPE), may be necessary. For plant extracts, an acid hydrolysis step might be required to liberate the sapogenins before acetylation and analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890A or equivalent.
- Mass Spectrometer: Agilent 5975C or equivalent with an EI source.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 280 °C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 300 °C.
- Hold: 10 minutes at 300 °C.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Energy: 70 eV.
- Mass Range: m/z 50-600.
Protocol 2: LC-MS/MS Analysis of this compound
1. Sample Preparation:
- Dissolve 1 mg of this compound in 10 mL of methanol (B129727) to create a 100 µg/mL stock solution.
- Further dilute the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer with an ESI source.
- Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- Start with 50% B.
- Linearly increase to 95% B over 8 minutes.
- Hold at 95% B for 2 minutes.
- Return to initial conditions and equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 800 L/hr.
- MS/MS Analysis:
- Select the precursor ion [M+H]+ (m/z 459).
- Perform product ion scans to observe the fragment ions.
- Optimize collision energy to maximize the intensity of characteristic fragment ions (e.g., m/z 397).
Visualization of Fragmentation Pathway and Experimental Workflow
Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway of this compound in MS.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is characterized by the initial loss of the acetate group, followed by predictable fragmentation of the steroidal skeleton and the spiroketal side chain. The provided GC-MS and LC-MS/MS protocols offer robust methods for the analysis of this compound. These application notes serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development for the identification and structural elucidation of this compound and related steroidal sapogenins.
Application Note: Quantification of Tigogenin Acetate using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin (B51453), a steroidal sapogenin found in various medicinal plants, and its derivatives are of significant interest in pharmaceutical research due to their potential therapeutic properties. Accurate quantification of these compounds is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. This application note presents a detailed protocol for the quantification of tigogenin acetate (B1210297) in biological matrices and plant extracts using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of structurally similar steroidal saponins (B1172615) and sapogenins, such as sarsasapogenin (B1680783) and diosgenin.
Principle
This method utilizes reversed-phase liquid chromatography for the separation of tigogenin acetate from matrix components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the matrix. Below are recommended procedures for plasma and plant extracts.
a) Plasma Samples (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Diosgenin at 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
b) Plant Extracts (Solid-Phase Extraction - SPE)
-
Accurately weigh 1 g of powdered plant material.
-
Extract with 10 mL of methanol by sonication for 30 minutes, followed by centrifugation. Repeat the extraction twice.
-
Combine the supernatants and evaporate to dryness.
-
Redissolve the residue in 5 mL of 50% methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and may require optimization for specific instrumentation.
a) Liquid Chromatography
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
b) Mass Spectrometry
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 4000 V
-
MRM Transitions: (To be optimized)
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Proposed MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| This compound (Quantifier) | 459.3 | 399.3 | 200 | 130 | 20 |
| This compound (Qualifier) | 459.3 | 273.2 | 200 | 130 | 35 |
| Diosgenin (IS) | 415.3 | 271.2 | 200 | 135 | 25 |
Note: The m/z values for this compound are predicted based on its structure ([M+H]+) and common fragmentation patterns of steroidal sapogenins and acetates. The loss of acetic acid (60 Da) from the precursor ion is a characteristic fragmentation. These transitions require experimental verification and optimization.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | To be determined |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | To be determined |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | To be determined |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | To be determined |
| Recovery (%) | Consistent and reproducible | To be determined |
| Matrix Effect (%) | Within 85-115% | To be determined |
| Stability | % Change within ±15% | To be determined |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Discussion
The sample preparation methods described are standard techniques for reducing matrix effects and improving the reliability of the analysis.[3] Protein precipitation is a rapid method for plasma samples, while SPE provides a more thorough cleanup for complex plant extracts.
The proposed LC and MS parameters are based on methods for similar steroidal compounds and should serve as a good starting point for method development.[4] It is crucial to optimize the MRM transitions (precursor and product ions, collision energy, and fragmentor voltage) for this compound using a pure standard to ensure the highest sensitivity and specificity.
Conclusion
The described LC-MS/MS method provides a detailed protocol for the selective and sensitive quantification of this compound. This application note, with its comprehensive experimental procedures and data presentation guidelines, serves as a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug development. Method validation according to regulatory guidelines is essential before its application in routine analysis.
References
- 1. Development and validation of a UPLC-MS/MS method for determination of Sarsasapogenin-AA22 in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of sarsasapogenin in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Tigogenin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin (B51453) acetate (B1210297) is a derivative of Tigogenin, a steroidal sapogenin found in various plants. Steroidal saponins (B1172615) and their derivatives are of significant interest in drug discovery due to their diverse biological activities, including potential anticancer effects. This document provides a detailed protocol for assessing the in vitro cytotoxicity of Tigogenin acetate using a colorimetric MTT assay. The protocol is designed to be a starting point for researchers and can be adapted for various cancer cell lines.
The underlying principle of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the enzymatic reduction of the yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Potential Mechanism of Action
While the precise mechanism of this compound is still under investigation, studies on the parent compound, Tigogenin, and its derivatives suggest potential pathways for its cytotoxic effects. A derivative of Tigogenin has been shown to induce apoptosis in breast cancer cells through the activation of caspase-3 and caspase-7[1]. Furthermore, as a member of the spirostane saponin (B1150181) family, this compound may also induce cytotoxicity by increasing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Data Presentation
The following table provides an example of how to present quantitative data from a cytotoxicity assay of this compound on the MCF-7 human breast cancer cell line. The IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell viability, is a key parameter derived from this data.
Table 1: Cytotoxicity of this compound on MCF-7 Cells after 72 hours of Treatment
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | Percentage of Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.07 | 94.4 |
| 0.5 | 1.05 ± 0.06 | 84.0 |
| 1.0 | 0.88 ± 0.05 | 70.4 |
| 1.5 | 0.65 ± 0.04 | 52.0 |
| 2.0 | 0.45 ± 0.03 | 36.0 |
| 5.0 | 0.22 ± 0.02 | 17.6 |
| 10.0 | 0.10 ± 0.01 | 8.0 |
| IC50 (µM) | - | ~1.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
MCF-7 human breast cancer cell line (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Preparation of this compound Stock Solution
-
Based on the solubility of the parent compound, Tigogenin, it is recommended to prepare a stock solution of this compound in a sterile, organic solvent such as DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.58 mg of this compound (Molecular Weight: 458.68 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cell Culture and Seeding
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
Treatment with this compound
-
Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0, 5.0, and 10.0 µM). Note: The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay Protocol
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).
Visualizations
Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Tigogenin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin acetate (B1210297) is a steroidal sapogenin derived from various plant species. Steroidal saponins (B1172615) and their aglycones, like tigogenin, have garnered interest for their potential pharmacological activities, including anti-inflammatory effects. This document provides a comprehensive guide for assessing the anti-inflammatory properties of Tigogenin acetate, detailing experimental protocols for both in-vitro and in-vivo models. While specific quantitative data for this compound is limited in publicly available literature, this guide presents established methodologies and representative data from closely related compounds to facilitate the investigation of its anti-inflammatory potential. The proposed mechanisms of action, focusing on the NF-κB and MAPK signaling pathways, are also discussed and visualized.
1. In-Vitro Anti-inflammatory Activity Assessment
In-vitro assays are crucial for the initial screening of the anti-inflammatory potential of a compound. These assays are typically conducted in cell culture models, most commonly using murine macrophage cell lines like RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
1.1. Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is essential to determine the non-cytotoxic concentration range of this compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for another 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
1.2. Nitric Oxide (NO) Production Inhibition Assay (Griess Test)
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess test measures nitrite (B80452), a stable and nonvolatile breakdown product of NO.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (5 × 10⁵ cells/well in a 24-well plate) and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
1.3. Pro-inflammatory Cytokine (TNF-α, IL-6, and IL-1β) Inhibition Assay (ELISA)
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are key mediators of inflammation. Their levels in cell culture supernatants can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and treat with this compound followed by LPS stimulation as described in the NO inhibition assay.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits. This typically involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Data Presentation: Representative In-Vitro Anti-inflammatory Activity
Disclaimer: The following table presents hypothetical data for this compound based on typical results observed for other steroidal saponins. Actual experimental results may vary.
| Assay | Test Substance | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |
| NO Production | This compound | 10 | 25.3 ± 2.1 | 35.8 |
| 25 | 48.9 ± 3.5 | |||
| 50 | 78.2 ± 4.2 | |||
| TNF-α Release | This compound | 10 | 18.7 ± 1.9 | 42.1 |
| 25 | 41.5 ± 3.1 | |||
| 50 | 69.8 ± 5.0 | |||
| IL-6 Release | This compound | 10 | 15.2 ± 2.5 | 48.5 |
| 25 | 38.9 ± 2.8 | |||
| 50 | 65.4 ± 4.7 | |||
| IL-1β Release | This compound | 10 | 20.1 ± 2.0 | 39.7 |
| 25 | 45.3 ± 3.9 | |||
| 50 | 72.6 ± 4.1 |
2. In-Vivo Anti-inflammatory Activity Assessment
In-vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound.
2.1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg body weight). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
2.2. TPA-Induced Ear Edema in Mice
Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the mouse ear induces an acute inflammatory response characterized by edema and cellular infiltration.
Protocol:
-
Animal Acclimatization: Use male Swiss albino mice and allow them to acclimate.
-
Compound and TPA Application: Dissolve TPA (2.5 µg) and this compound (e.g., 0.5, 1, 2 mg/ear) in a suitable solvent like acetone. Apply the solution topically to the inner and outer surfaces of the right ear. The left ear serves as a control and receives the vehicle only. A positive control group is treated with Indomethacin.
-
Edema Assessment: After a specific time (usually 4-6 hours), sacrifice the mice and take a circular biopsy from both ears using a punch.
-
Measurement and Calculation: Weigh the ear punches. The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage inhibition of edema compared to the TPA-only treated group.
Data Presentation: Representative In-Vivo Anti-inflammatory Activity
Disclaimer: The following table presents hypothetical data for this compound based on typical results observed for other steroidal saponins. Actual experimental results may vary.
| Model | Test Substance | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| Carrageenan Paw Edema | This compound | 10 | 22.5 ± 2.8 |
| 25 | 41.8 ± 3.5 | ||
| 50 | 63.2 ± 4.1 | ||
| Indomethacin | 10 | 75.4 ± 3.9 | |
| TPA Ear Edema | This compound | 0.5 mg/ear | 28.7 ± 3.1 |
| 1 mg/ear | 49.3 ± 4.0 | ||
| 2 mg/ear | 68.9 ± 3.7 | ||
| Indomethacin | 1 mg/ear | 79.1 ± 2.9 |
3. Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of many natural compounds, including steroidal saponins, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
3.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β. This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Application Note: Anticancer Potential of Tigogenin Derivatives in Breast Cancer Cell Line MCF-7
Introduction
Tigogenin (B51453), a steroidal sapogenin found in various plants, and its derivatives are emerging as potential therapeutic agents in oncology. This application note details the in vitro anticancer effects of a specific tigogenin derivative, an l-serine (B559523) conjugate of tigogenin (TGG), on the human breast adenocarcinoma cell line, MCF-7. While direct studies on tigogenin acetate (B1210297) are limited, the data on this structurally related derivative provides valuable insights into the potential anti-proliferative and pro-apoptotic mechanisms of this class of compounds. This document is intended for researchers, scientists, and professionals in drug development investigating novel anticancer compounds.
Data Summary
The l-serine derivative of tigogenin has demonstrated significant cytotoxic and pro-apoptotic activity against the MCF-7 human breast cancer cell line. A summary of the quantitative data is presented below.
Table 1: Cytotoxicity of L-serine-Tigogenin Derivative in MCF-7 Cells
| Compound | Cell Line | IC50 (µM) | Citation |
| L-serine derivative of Tigogenin (analogue 2c) | MCF-7 | 1.5 | [1] |
Note: No quantitative data for tigogenin acetate or its derivatives on the HepG2 (human liver carcinoma) cell line was identified in the reviewed literature.
Signaling Pathway
The l-serine derivative of tigogenin induces apoptosis in MCF-7 cells through the activation of the intrinsic caspase cascade.
Caption: Apoptotic pathway induced by a tigogenin derivative in MCF-7 cells.
Experimental Protocols
The following are detailed experimental protocols based on methodologies commonly employed in the study of anticancer compounds in cell lines, adapted for the investigation of tigogenin derivatives.
Cell Culture and Maintenance
-
Cell Line: MCF-7 (human breast adenocarcinoma), obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA solution and subcultured at a ratio of 1:3 to 1:6.
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the l-serine-tigogenin derivative in the culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol is to quantify the activation of caspases 3 and 7, key executioner caspases in apoptosis.
-
Cell Seeding: Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the l-serine-tigogenin derivative at its IC50 concentration and a 2X IC50 concentration for 24 hours. Include a vehicle control.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Results are typically expressed as a fold change relative to the vehicle control.
Workflow Diagram
The following diagram illustrates the general workflow for evaluating the anticancer effects of a tigogenin derivative.
Caption: General workflow for in vitro anticancer evaluation.
Conclusion
The l-serine derivative of tigogenin demonstrates potent anticancer activity against the MCF-7 breast cancer cell line, characterized by a low micromolar IC50 value and the induction of apoptosis through the activation of caspase-3/7.[1] These findings suggest that tigogenin and its derivatives represent a promising class of compounds for further investigation in breast cancer therapy. Future studies should aim to elucidate the broader mechanistic details, including the effects on other apoptotic markers and cell cycle progression. Furthermore, the synthesis and evaluation of this compound are warranted to directly assess its therapeutic potential. The lack of available data on the effects of tigogenin derivatives in HepG2 cells highlights a gap in the current research that should be addressed in future investigations.
References
Application Notes and Protocols for Inducing Apoptosis with Tigogenin Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin (B51453), a steroidal sapogenin found in various plants, has been investigated for its potential therapeutic properties. While tigogenin itself exhibits antiproliferative effects, its derivatives are being explored to enhance its pro-apoptotic activity in cancer cells. This document provides detailed protocols and application notes for inducing and evaluating apoptosis in cancer cell lines using tigogenin acetate (B1210297) derivatives. The protocols outlined below are based on established methodologies for apoptosis research and can be adapted for specific tigogenin derivatives and cell lines. A notable example of a bioactive tigogenin derivative is an L-serine conjugate, which has been shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase-3/7.[1]
Quantitative Data Summary
The pro-apoptotic potency of tigogenin derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This value represents the concentration of the compound required to inhibit the growth of 50% of the cell population over a specified time period.
| Derivative | Cell Line | IC50 Value | Citation |
| Tigogenin L-serine derivative (Analogue 2c) | MCF-7 (Human breast adenocarcinoma) | 1.5 µM | [1] |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with tigogenin acetate derivatives to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium to about 80% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density. Allow the cells to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound derivative from the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound).
-
Remove the old medium from the cells and replace it with the medium containing the this compound derivative or the vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the specific derivative and cell line.
-
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and then detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Materials:
-
Treated and control cells (from Protocol 1)
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer or fluorescence plate reader
-
White-walled 96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the this compound derivative as described in Protocol 1.
-
-
Assay:
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to each well according to the manufacturer's protocol.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1 to 2 hours.
-
-
Measurement:
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
-
Visualizations
Signaling Pathway
Caption: Hypothetical intrinsic apoptosis pathway induced by a this compound Derivative.
Experimental Workflow
Caption: General experimental workflow for assessing apoptosis induced by this compound Derivatives.
References
Application Notes and Protocols: Utilizing Tigogenin Acetate for Bone Marrow Stromal Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin acetate (B1210297), a steroidal sapogenin, has emerged as a promising bioactive compound for influencing the lineage commitment of bone marrow stromal cells (BMSCs). Research indicates that Tigogenin acetate plays a significant role in promoting osteogenic differentiation while concurrently inhibiting adipogenesis. This dual functionality makes it a molecule of interest for therapeutic strategies aimed at bone regeneration and treating bone-related metabolic disorders. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its use in directing BMSC differentiation towards an osteoblastic lineage.
Mechanism of Action
This compound modulates BMSC fate through a coordinated regulation of key signaling pathways. The primary mechanism involves the inhibition of the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. By suppressing PPARγ, this compound effectively blocks the differentiation of BMSCs into adipocytes.
Simultaneously, this compound promotes osteogenesis through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] Activation of p38 MAPK is crucial for the expression of key osteogenic transcription factors, leading to the upregulation of genes associated with bone formation. This lineage switch from adipocytic to osteoblastic differentiation is a key attribute of this compound's therapeutic potential.
Signaling Pathway
Caption: this compound signaling pathway in BMSCs.
Quantitative Data Summary
The following table summarizes the observed effects of Tigogenin on BMSC differentiation markers. While specific concentrations of this compound and the exact fold changes are not detailed in the available literature, the qualitative impact is consistently reported.
| Marker | Effect of Tigogenin Treatment | Method of Analysis |
| Osteogenic Markers | ||
| Alkaline Phosphatase (ALP) Activity | Significantly Elevated | Colorimetric Assay |
| Runt-related transcription factor 2 (Runx2/Cbfa1) | Expression Elevated | RT-PCR, Western Blot |
| Collagen Type I (COL I) | Expression Elevated | RT-PCR, Western Blot |
| Osteocalcin (OCN) | Expression Elevated | RT-PCR, Western Blot |
| Matrix Calcium Content | Increased | Alizarin Red S Staining |
| Adipogenic Markers | ||
| Peroxisome proliferator-activated receptor γ (PPARγ) | Expression Reduced | RT-PCR, Western Blot |
| Adipocyte fatty acid-binding protein 2 (aP2) | Expression Reduced | RT-PCR, Western Blot |
| Lipid Accumulation | Reduced | Oil Red O Staining |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on BMSC differentiation.
Experimental Workflow
Caption: Experimental workflow for BMSC differentiation.
Isolation and Culture of Bone Marrow Stromal Cells (BMSCs)
Materials:
-
Bone marrow aspirate
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Complete culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell culture flasks/plates
-
Centrifuge
Protocol:
-
Dilute the bone marrow aspirate 1:1 with PBS.
-
Carefully layer the diluted bone marrow over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the cell pellet in complete culture medium and plate in a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
After 24-48 hours, remove non-adherent cells by replacing the medium.
-
Continue to culture the adherent BMSCs, changing the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
Osteogenic Differentiation with this compound
Materials:
-
Cultured BMSCs (passage 2-4)
-
Osteogenic induction medium: Complete culture medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate.
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed BMSCs into appropriate culture plates (e.g., 6-well or 24-well plates) at a density of 2 x 10^4 cells/cm².
-
Allow cells to adhere and reach 70-80% confluency in complete culture medium.
-
To induce differentiation, replace the complete culture medium with osteogenic induction medium.
-
Prepare different concentrations of this compound in the osteogenic induction medium. A dose-response experiment is recommended (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control group (osteogenic induction medium with DMSO at the same final concentration as the highest this compound concentration).
-
Culture the cells for the desired period (e.g., 7, 14, and 21 days), replacing the medium with freshly prepared medium containing this compound or vehicle every 2-3 days.
Alkaline Phosphatase (ALP) Activity Assay
Materials:
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well plate
-
Microplate reader
Protocol:
-
After the desired culture period (e.g., 7 or 14 days), wash the cells twice with PBS.
-
Add cell lysis buffer to each well and incubate for 10 minutes on ice.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Add a portion of the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Mineralization Assay (Alizarin Red S Staining)
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S solution (2% in distilled water, pH 4.2)
-
Distilled water
Protocol:
-
After 21 days of culture, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the fixed cells three times with distilled water.
-
Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four times with distilled water.
-
Visualize the red-stained calcium deposits under a microscope.
-
For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) and the absorbance measured at 562 nm.
Conclusion
This compound presents a compelling case for further investigation as a therapeutic agent for bone-related disorders. Its ability to promote osteogenic differentiation of BMSCs at the expense of adipogenesis, mediated through the inhibition of PPARγ and activation of the p38 MAPK pathway, underscores its potential in regenerative medicine. The protocols outlined above provide a framework for researchers to explore and validate the efficacy of this compound in their specific experimental models. Further studies are warranted to elucidate the optimal concentrations and treatment durations for maximizing its osteoinductive effects.
References
Application Notes and Protocols for Testing Tigogenin Acetate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin, a steroidal sapogenin, and its derivatives are emerging as compounds of interest for their potential therapeutic properties. While direct in vivo efficacy data for Tigogenin acetate (B1210297) is limited, its structural similarity to other bioactive saponins, such as Diosgenin, suggests potential applications in oncology, neuroinflammation, and cognitive disorders. Furthermore, the acetate moiety may contribute to the compound's overall activity, as acetate itself has been shown to modulate metabolic and inflammatory pathways.
These application notes provide detailed protocols for evaluating the efficacy of Tigogenin acetate in established animal models of cancer, neuroinflammation, and cognitive impairment. The methodologies are based on standard, validated procedures for preclinical drug development. The expected outcomes and mechanistic insights are extrapolated from studies on structurally related compounds and the known biological effects of acetate.
I. Efficacy Testing in Cancer Models
A. Human Tumor Xenograft Model
This model is crucial for assessing the anti-tumor activity of a compound on human cancer cells in an in vivo environment.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer) are cultured in appropriate media until they reach 70-80% confluency.[1]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are allowed to acclimatize for at least one week before the experiment.[1][2]
-
Cell Preparation and Implantation:
-
Harvest and wash the cancer cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® or a similar basement membrane extract to improve tumor take and growth.
-
Inject 1 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of each mouse.[1]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily or on a predetermined schedule. The vehicle used for dissolution should be administered to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width)² x length/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Presentation: Expected Efficacy of a Saponin-like Compound (based on Diosgenin data)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 28 (± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1428.8 ± 459.6 | 0 |
| This compound (low dose) | User-defined | Expected to be lower than control | User-determined |
| This compound (high dose) | User-defined | 264.0 ± 238.3 | ~81.5 |
| Positive Control (e.g., 5-FU) | Standard dose | 627.0 ± 269.8 | ~56.1 |
Data for Diosmetin, a flavonoid, is used as a reference for significant tumor growth inhibition. Dioscin, a derivative of Diosgenin, has also shown significant reduction in tumor volume in xenograft models.
B. Syngeneic Tumor Model
This model utilizes immunocompetent mice, making it ideal for evaluating the effects of a compound on the tumor microenvironment and anti-tumor immunity.
Experimental Protocol:
-
Cell Line and Animal Model: Use a murine cancer cell line (e.g., B16F10 melanoma, MC38 colon adenocarcinoma) and the corresponding syngeneic mouse strain (e.g., C57BL/6).
-
Tumor Implantation: Inject cultured murine tumor cells subcutaneously or orthotopically into the immunocompetent host mice.
-
Treatment: Once tumors are established, administer this compound and vehicle control as described for the xenograft model.
-
Efficacy and Immune Response Evaluation:
-
Monitor tumor growth and animal health as in the xenograft model.
-
At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., T cells, NK cells, macrophages) by flow cytometry or immunohistochemistry.
-
Experimental Workflow for Cancer Models
Caption: Workflow for in vivo cancer model studies.
II. Efficacy Testing in a Neuroinflammation Model
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This widely used model mimics acute neuroinflammation by activating the innate immune system in the brain.
Experimental Protocol:
-
Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.
-
Treatment:
-
Administer this compound or vehicle control for a predefined period (e.g., 7-28 days) prior to the inflammatory challenge.
-
-
Induction of Neuroinflammation:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg). Control animals receive a saline injection.
-
-
Efficacy Evaluation:
-
Sacrifice animals at a specific time point after LPS injection (e.g., 24 hours).
-
Collect brain tissue (hippocampus and cortex are common regions of interest).
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.
-
Assess microglial and astrocyte activation via immunohistochemistry (Iba1 and GFAP staining, respectively).
-
Data Presentation: Expected Efficacy of Acetate in an LPS-Induced Neuroinflammation Model
| Treatment Group | Brain IL-1β (pg/mg protein) (± SD) | Brain TNF-α (pg/mg protein) (± SD) | Microglia Activation (% of control) (± SD) |
| Control (Saline) | Baseline | Baseline | 100 |
| LPS + Vehicle | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + this compound | Expected to be reduced | Expected to be reduced | Expected to be reduced |
| Reference Data (Acetate) | Reduced by ~2-fold | Reduced to control levels | Reduced by ~2-fold |
Reference data is for acetate supplementation in similar neuroinflammation models.
Experimental Workflow for Neuroinflammation Model
Caption: Workflow for LPS-induced neuroinflammation study.
III. Efficacy Testing in Cognitive Impairment Models
A. Scopolamine-Induced Amnesia Model
This model is used to screen for drugs that can reverse cholinergic dysfunction-related cognitive deficits, which are relevant to Alzheimer's disease.
Experimental Protocol:
-
Animal Model: Use adult male mice (e.g., C57BL/6).
-
Treatment: Administer this compound or vehicle control (e.g., orally) 30-60 minutes before the scopolamine (B1681570) injection.
-
Induction of Amnesia: Inject scopolamine (1 mg/kg, i.p.) to induce memory impairment.
-
Behavioral Testing: 30 minutes after the scopolamine injection, assess cognitive function using tasks such as:
-
Y-maze: To evaluate spatial working memory based on spontaneous alternation.
-
Novel Object Recognition (NOR): To assess recognition memory.
-
Morris Water Maze (MWM): To test spatial learning and memory.
-
Data Presentation: Expected Efficacy in a Scopolamine-Induced Amnesia Model
| Treatment Group | Y-Maze Spontaneous Alternation (%) (± SD) | NOR Discrimination Index (± SD) | MWM Escape Latency (s) (± SD) |
| Control (Vehicle + Saline) | 65-75 | 0.4 - 0.6 | Decreases over training days |
| Scopolamine + Vehicle | ~50 (Chance level) | ~0 | Significantly increased |
| Scopolamine + this compound | Expected to be increased | Expected to be increased | Expected to be decreased |
| Scopolamine + Positive Control (e.g., Donepezil) | Significantly increased vs. Scopolamine | Significantly increased vs. Scopolamine | Significantly decreased vs. Scopolamine |
B. APP/PS1 Transgenic Mouse Model
This is a widely used model of Alzheimer's disease that develops age-dependent amyloid plaque pathology and cognitive deficits.
Experimental Protocol:
-
Animal Model: Use APP/PS1 double transgenic mice and wild-type littermates as controls.
-
Treatment: Begin chronic administration of this compound or vehicle at an age before or at the onset of cognitive decline (e.g., 6 months of age) and continue for several months.
-
Behavioral Testing: Conduct a battery of cognitive tests at different ages to assess the progression of cognitive deficits.
-
Radial Arm Water Maze (RAWM): Assesses spatial reference memory.
-
Novel Object Recognition (NOR): For recognition memory.
-
Touchscreen-based tasks (e.g., Paired Associates Learning): For more translatable cognitive assessment.
-
-
Post-mortem Analysis: After the final behavioral tests, analyze brain tissue for amyloid plaque load (immunohistochemistry) and levels of inflammatory markers.
Experimental Workflow for Cognitive Impairment Models
References
Application Notes and Protocols: Formulation of Tigogenin Acetate for In Vivo Studies
Introduction
Tigogenin (B51453) acetate (B1210297) is a steroidal sapogenin derivative with demonstrated biological activities, including the potential to influence cellular differentiation processes.[1][2] Like its parent compound tigogenin, which is practically insoluble in water, Tigogenin acetate presents significant formulation challenges for in vivo research due to its predicted poor aqueous solubility.[3] Effective delivery in animal models is crucial for evaluating its pharmacokinetic profile, efficacy, and safety.
These application notes provide a detailed protocol for the formulation of this compound using a common co-solvent system, making it suitable for administration in preclinical in vivo studies. The information is intended for researchers, scientists, and drug development professionals working on the preclinical assessment of poorly soluble compounds.
Physicochemical Properties and Formulation Challenges
The inherent lipophilicity of steroidal compounds like this compound is the primary hurdle for creating a homogenous and stable formulation for in vivo use. Direct suspension in aqueous vehicles like saline or PBS is often not feasible, leading to issues with dose accuracy and reproducibility. Therefore, solubilizing excipients are necessary.[4][5]
| Property | Data | Source |
| Chemical Name | (25R)-5-alpha-spirostan-3-beta-yl acetate | [6] |
| Molecular Formula | C29H46O4 | [6] |
| Molecular Weight | 458.67 g/mol | [6] |
| Predicted Solubility | Poorly soluble in water | [3] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
Formulation Strategy: Co-Solvent System
For many poorly water-soluble drugs, a multi-component co-solvent system is a rapid and effective formulation strategy for early-stage preclinical studies.[5][8] This approach utilizes a primary organic solvent to dissolve the compound, which is then made more biocompatible by adding other solubilizers and a final aqueous vehicle.
A widely used and effective combination for such compounds includes:
-
Dimethyl sulfoxide (B87167) (DMSO): A powerful, water-miscible organic solvent capable of dissolving a wide range of lipophilic compounds.
-
Polyethylene Glycol (PEG): PEG 300 or PEG 400 are common co-solvents that improve solubility and are well-tolerated in animal models.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant that enhances solubility and stability by forming micelles.[9]
-
Saline or PBS: The final aqueous vehicle used to bring the formulation to the desired volume and improve physiological compatibility.
A recommended formulation vehicle consists of DMSO, PEG300, Tween 80, and saline/PBS.[7]
Experimental Protocol: Preparation of this compound Formulation
This protocol details the preparation of a clear solution of this compound suitable for parenteral administration in animal models.
3.1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
-
PEG300
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Warming bath or block (optional, set to 37-40°C)
3.2. Formulation Composition
The following composition is a standard starting point for achieving a clear solution. Adjustments may be necessary based on the desired final concentration.
| Component | Percentage (by volume) | Role |
| DMSO | 5 - 10% | Primary Solvent |
| PEG300 | 30 - 40% | Co-solvent |
| Tween 80 | 5% | Surfactant/Solubilizer |
| Saline or PBS | Remainder to 100% | Aqueous Vehicle |
Example Formulation (10% DMSO, 40% PEG300, 5% Tween 80):
| Component | Volume for 10 mL Final |
| DMSO | 1.0 mL |
| PEG300 | 4.0 mL |
| Tween 80 | 0.5 mL |
| Saline or PBS | 4.5 mL |
3.3. Step-by-Step Preparation Procedure
-
Calculate Required Mass: Determine the mass of this compound needed based on the desired final concentration and total volume.
-
Example: For a 10 mL formulation at 2 mg/mL, weigh out 20 mg of this compound.
-
-
Initial Dissolution: Add the weighed this compound powder to a sterile conical tube. Add the required volume of DMSO. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be formed.
-
Add Co-Solvents: Add the PEG300 to the DMSO solution. Vortex thoroughly. Subsequently, add the Tween 80 and vortex again until the solution is homogenous.
-
Aqueous Dilution: Slowly add the saline or PBS to the mixture in a dropwise manner while continuously vortexing. This is a critical step. Rapid addition of the aqueous phase can cause the compound to precipitate.
-
Final Homogenization: Once all components are added, vortex the final solution for an additional 1-2 minutes to ensure homogeneity. Gentle warming (37°C) can be used if the solution appears cloudy, but allow it to return to room temperature before administration to check for precipitation.
-
Quality Control: Visually inspect the final formulation. It should be a clear, particle-free solution. If precipitation occurs, the formulation may be supersaturated, and the concentration of this compound may need to be reduced.
-
Storage: Store the final formulation at 4°C for short-term use. Prepare fresh for each experiment to ensure stability and prevent degradation.
In Vivo Administration Workflow
The prepared formulation can be administered via several routes depending on the experimental design. Common routes for preclinical studies include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV).[10]
Potential Signaling Pathways of this compound
Understanding the potential mechanisms of action is crucial for designing pharmacodynamic endpoints. Based on existing literature for tigogenin and acetate, the compound may exert its effects through multiple pathways.
-
Tigogenin Moiety: Research on tigogenin suggests it can promote osteoblastic differentiation by inhibiting Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and acting through the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2]
-
Acetate Moiety: Once cleaved in vivo, acetate can be converted to acetyl-CoA by ACSS enzymes.[11] Acetyl-CoA is a central metabolic intermediate and a key substrate for histone acetylation, an important epigenetic modification. Acetate can also act as a signaling molecule by activating G-protein coupled receptors like FFAR2 (GPR43).[12][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tigogenin inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound Tigogenin (FDB012684) - FooDB [foodb.ca]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Cas 2530-07-6,this compound | lookchem [lookchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. pharmtech.com [pharmtech.com]
- 10. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases [frontiersin.org]
- 12. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Short-Chain Fatty Acid Acetate in Body Weight Control and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Tigogenin Acetate Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the effective delivery of active compounds in experimental models is paramount. Tigogenin acetate (B1210297), a steroidal sapogenin with noteworthy biological activities, presents a common challenge in this regard due to its poor solubility in aqueous solutions. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues you may encounter during your experiments with Tigogenin acetate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic molecule with very low solubility in water. It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For most in vitro and in vivo experiments, a stock solution in an organic solvent is prepared first, which is then diluted into the aqueous experimental medium.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer/cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon is known as "crashing out" and occurs when the hydrophobic compound is rapidly transferred from a solubilizing organic solvent to a non-solubilizing aqueous environment. To prevent this, consider the following:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your medium, ideally below 0.5% (v/v) for most cell-based assays, as higher concentrations can be cytotoxic.
-
Improve your dilution technique: Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous medium while vortexing. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions.
Q3: Are there alternative solvents to DMSO for preparing my stock solution?
A3: Yes, other water-miscible organic solvents like ethanol or methanol (B129727) can be used. However, it is crucial to determine the tolerance of your specific experimental system (e.g., cell line) to these solvents. Always include a vehicle control (the solvent without the compound) in your experiments to account for any solvent-specific effects.
Q4: My compound appears to be in solution, but I'm not seeing the expected biological activity. What could be the issue?
A4: Even without visible precipitation, this compound may be forming small, inactive aggregates in your aqueous medium. This can be due to adsorption to plasticware or the formation of nano-sized aggregates. To address this, you can:
-
Use low-adhesion plasticware.
-
Briefly sonicate the final working solution to break up small aggregates.
-
Consider using a carrier protein like bovine serum albumin (BSA) in your medium to help maintain solubility.
Troubleshooting Guides
This section provides structured guidance for common issues encountered when preparing this compound solutions for experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution into aqueous medium. | The final concentration of this compound exceeds its aqueous solubility limit. The rapid change in solvent polarity causes the compound to "crash out." | - Decrease the final working concentration. - Perform a serial dilution. - Add the DMSO stock dropwise to pre-warmed, vortexing medium. |
| The solution becomes cloudy or hazy over time. | The compound is in a supersaturated state and is slowly precipitating. | - Use a lower final concentration. - Incorporate solubility-enhancing excipients such as co-solvents (e.g., PEG 400) or non-ionic surfactants (e.g., Tween 80). |
| Inconsistent experimental results between batches. | Variability in the preparation of the dosing solution. Adsorption of the compound to labware. | - Standardize the solution preparation protocol. - Use low-adhesion plasticware. - Prepare fresh dilutions for each experiment. |
| Cell toxicity observed even at low concentrations of this compound. | The toxicity may be due to the organic solvent used for the stock solution. | - Reduce the final concentration of the organic solvent (e.g., DMSO to <0.5%). - Test alternative, less toxic solvents. - Always include a vehicle control to assess solvent toxicity. |
Quantitative Data on Solubility
| Solvent | Solubility | Notes |
| Water | Very Low / Insoluble | |
| Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble | An alternative to DMSO for stock solutions. |
| Methanol | Soluble | Another alternative organic solvent. |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at improving the aqueous solubility of this compound.
Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions
Objective: To prepare a concentrated stock solution of this compound in an organic solvent and dilute it into an aqueous medium for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile, low-adhesion microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Pre-warm the aqueous medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before use.
-
Important: Prepare a vehicle control using the same final concentration of DMSO in the aqueous medium.
-
Protocol 2: Improving Solubility with Co-solvents and Surfactants (In Vivo Formulation)
Objective: To prepare a formulation of this compound suitable for in vivo studies by using a mixture of co-solvents and a surfactant.
Materials:
-
This compound powder
-
DMSO
-
PEG 300 or PEG 400
-
Tween 80
-
Sterile saline or PBS
Procedure:
-
Dissolve the required amount of this compound in DMSO.
-
In a separate tube, prepare a mixture of PEG 300/400, Tween 80, and saline/PBS. A common ratio is 30% PEG, 5% Tween 80, and 65% saline/PBS.
-
Slowly add the this compound/DMSO solution to the co-solvent/surfactant/saline mixture while continuously vortexing.
-
Ensure the final concentration of DMSO is as low as possible while maintaining the compound in solution.
-
Visually inspect the final formulation for clarity.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (B1172386).
Materials:
-
This compound powder
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Add the this compound powder to the paste and knead the mixture for 30-60 minutes.
-
Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
The resulting powder can then be dispersed in an aqueous solution for your experiment.
Protocol 4: Preparation of a this compound Solid Dispersion
Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound powder
-
A hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000)
-
A suitable organic solvent (e.g., methanol or ethanol)
Procedure (Solvent Evaporation Method):
-
Choose a drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the this compound and the chosen polymer in a minimal amount of the organic solvent.
-
Stir the solution until both components are fully dissolved.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Scrape the resulting solid film from the flask and dry it further under vacuum to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder.
Visualizations
The following diagrams illustrate relevant biological pathways and experimental workflows.
Caption: A typical experimental workflow for preparing this compound solutions.
Caption: A simplified diagram of the intracellular steroid hormone signaling pathway.
Caption: The role of Tigogenin in the p38 MAPK signaling pathway leading to osteogenesis.
Technical Support Center: Overcoming Poor Bioavailability of Tigogenin Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Tigogenin acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Tigogenin acetate and why is its bioavailability a concern?
This compound is a steroidal sapogenin, a natural product with potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1] Like many steroidal compounds, Tigogenin is practically insoluble in water.[2] This poor aqueous solubility is a primary reason for its expected low oral bioavailability, which can lead to insufficient drug absorption into the bloodstream and reduced therapeutic efficacy.
Q2: What are the main factors contributing to the poor oral bioavailability of this compound?
The primary factors are its low aqueous solubility and potentially low dissolution rate in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first dissolve in the GI fluids. Additionally, its permeability across the intestinal membrane and susceptibility to first-pass metabolism in the liver can also impact its systemic availability.[3]
Q3: What are the potential formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor solubility of this compound:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[4][5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can encapsulate the lipophilic drug, keeping it in a solubilized state in the GI tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q4: How can I assess the bioavailability of my this compound formulation in a preclinical setting?
In vivo pharmacokinetic studies in animal models such as rats or mice are the standard approach. These studies involve administering the formulation and measuring the concentration of this compound in blood samples over time to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which reflects total drug exposure.
Q5: What analytical methods are suitable for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection is a common method for the quantification of steroidal saponins (B1172615) like Tigogenin. For higher sensitivity and selectivity, especially in complex biological matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.
Troubleshooting Guides
Issue 1: Low and Variable Drug Levels in In Vivo Pharmacokinetic Studies
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution in the GI Tract | 1. Reformulate: Consider developing a solid dispersion or a lipid-based formulation (e.g., SEDDS) to improve dissolution. 2. Particle Size Reduction: If using a crystalline form, ensure particle size is minimized through micronization or nanosizing. |
| Drug Precipitation in the Gut | 1. Optimize Formulation: For SEDDS, adjust the oil, surfactant, and co-surfactant ratios to ensure the formation of a stable microemulsion upon dilution in GI fluids. 2. Include Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state. |
| Low Intestinal Permeability | 1. Incorporate Permeation Enhancers: Use excipients known to improve membrane permeability (use with caution and assess toxicity). 2. Lipid Formulations: These can facilitate lymphatic transport, bypassing the portal circulation to some extent. |
| High First-Pass Metabolism | 1. Administer via a Different Route (for research): Compare oral administration with intravenous (IV) administration to determine absolute bioavailability and the extent of first-pass metabolism. 2. Co-administration with Metabolic Inhibitors (for research): Use known inhibitors of relevant cytochrome P450 enzymes to assess their role in metabolism. |
Issue 2: Difficulty in Achieving a Stable and Reproducible Formulation
| Potential Cause | Troubleshooting Steps |
| Drug Recrystallization in Solid Dispersions | 1. Polymer Selection: Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one that has good miscibility with this compound. 2. Drug Loading: Avoid excessively high drug loading, which can increase the tendency for recrystallization. 3. Storage Conditions: Store the solid dispersion in a low-humidity environment to prevent moisture-induced crystallization. |
| Phase Separation or Cracking of SEDDS | 1. Component Screening: Systematically screen different oils, surfactants, and co-surfactants for their ability to solubilize the drug and form a stable emulsion. 2. Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal concentration ranges for the oil, surfactant, and co-surfactant that result in a stable microemulsion. |
| Inconsistent Particle Size in Nanoformulations | 1. Optimize Process Parameters: For techniques like high-pressure homogenization or sonication, carefully control parameters such as pressure, temperature, and time. 2. Stabilizer Concentration: Ensure an adequate concentration of stabilizers (surfactants or polymers) to prevent particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol, Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol).
-
Dissolve the PVP K30 in the same solvent.
-
Mix the two solutions and stir for 1 hour to ensure homogeneity.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.
-
Store the prepared solid dispersion in a desiccator.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and absence of drug-polymer interactions.
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios.
-
For each mixture, add a small amount of water and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the region that forms a clear and stable microemulsion.
-
-
Preparation of SEDDS Formulation:
-
Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the accurately weighed this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oily mixture and stir until a clear and homogenous solution is obtained.
-
-
Characterization:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to a known volume of water with gentle agitation and measure the time taken for the formation of a clear emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid).
-
-
Visualizations
Caption: Simplified signaling pathway of Tigogenin.
Caption: Workflow for improving this compound bioavailability.
References
- 1. japsonline.com [japsonline.com]
- 2. Pharmacokinetic Analysis of Diosgenin in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
Tigogenin acetate stability in different organic solvents
Technical Support Center: Tigogenin (B51453) Acetate (B1210297)
Welcome to the technical support center for tigogenin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is a steroidal sapogenin, specifically an acetylated derivative of tigogenin.[1] It serves as a crucial intermediate in the synthesis of various steroidal drugs and is used in the development of new therapeutic compounds due to its unique chemical structure.[1]
Q2: Which organic solvents are recommended for dissolving and storing this compound?
Q3: What are the likely degradation pathways for this compound in solution?
A3: The primary degradation pathway for this compound in the presence of protic solvents (like alcohols or water) and under acidic or basic conditions is the hydrolysis of the acetate ester bond, yielding tigogenin and acetic acid. Other potential degradation pathways, which can be accelerated by factors like heat, light, and oxygen, include oxidation of the steroid backbone.[4][5]
Q4: How does temperature affect the stability of this compound solutions?
A4: Higher temperatures generally accelerate the rate of chemical degradation. For steroidal saponins (B1172615), storage at elevated temperatures can lead to a significant decrease in the amount of the intact compound.[6] It is recommended to store solutions of this compound at refrigerated (2-8°C) or frozen (-20°C) temperatures to enhance stability.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with detectors such as UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is the most common and effective method for quantifying this compound and its degradation products.[2][7][8] These "stability-indicating methods" can separate the intact drug from any impurities or degradants.[4][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks appear in the chromatogram of a stored sample. | The sample may have degraded. The acetate group could be hydrolyzing, or the steroidal structure may be oxidizing. | Confirm the identity of the new peaks using LC-MS. To prevent degradation, prepare fresh solutions for each experiment, store stock solutions at -20°C, and protect them from light. Consider using aprotic solvents for short-term storage. |
| The concentration of the this compound standard solution is decreasing over time. | This indicates instability in the chosen solvent and storage conditions. Adsorption to the container surface is also a possibility. | Perform a stability study to determine the optimal solvent and storage temperature. Use silanized glass vials to minimize adsorption. Always verify the concentration of the standard before use in quantitative assays. |
| The sample solution has changed color or a precipitate has formed. | This could be due to significant degradation or poor solubility of the compound or its degradants in the chosen solvent. | Do not use the solution. Re-evaluate the choice of solvent for better solubility and stability. Check for any incompatibilities between the compound and the solvent. |
Stability Data Summary
While specific stability data for this compound in various organic solvents is not extensively published, the following table provides an illustrative example of what a stability study might reveal. The data is based on general knowledge of the stability of steroidal acetates.
| Solvent System | Concentration (mg/mL) | Temperature (°C) | Duration (days) | This compound Remaining (%) | Observations |
| Acetonitrile (B52724) | 1 | 25 | 7 | >99% | No significant degradation observed. |
| Methanol | 1 | 25 | 7 | ~95% | Minor degradation peak corresponding to tigogenin observed. |
| 50% Methanol/Water | 1 | 25 | 7 | ~88% | Significant hydrolysis to tigogenin detected. |
| Acetonitrile | 1 | 4 | 30 | >99% | Stable under refrigerated conditions. |
| Methanol | 1 | 4 | 30 | ~98% | Minimal hydrolysis observed. |
| Dichloromethane | 1 | 25 | 7 | >99% | Stable, but solvent is volatile. |
Note: The data in this table is representative and should be confirmed by a formal stability study.
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a specific organic solvent.[4][10][11]
Objective: To determine the stability of this compound in a selected organic solvent under specified conditions (e.g., room temperature) over a set period.
Materials:
-
This compound (high purity)
-
HPLC-grade organic solvent (e.g., Acetonitrile)
-
Volumetric flasks and pipettes
-
Autosampler vials (amber glass recommended)
-
HPLC system with UV or ELSD detector
-
Analytical column (e.g., C18)
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several amber autosampler vials and seal them properly.
-
Time Point Zero (T0) Analysis: Immediately analyze one of the vials to establish the initial concentration and purity of the this compound solution. This serves as the baseline.
-
Storage: Store the remaining vials under the desired experimental conditions (e.g., 25°C, protected from light).
-
Sampling at Intervals: At predetermined time points (e.g., 24h, 48h, 72h, 1 week), retrieve a vial and analyze its contents using the established HPLC method.
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T0 concentration.
-
Observe the formation of any new peaks in the chromatogram, which may indicate degradation products.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical stability testing workflow.
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. Cas 2530-07-6,this compound | lookchem [lookchem.com]
- 2. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tigogenin Acetate Dosage for Anti-Cancer Assays
Disclaimer: Information regarding the specific anti-cancer effects and optimal dosage of Tigogenin (B51453) acetate (B1210297) is limited in publicly available scientific literature. The following guidelines are based on research conducted on the parent compound, Tigogenin, its derivatives, and other structurally related steroidal saponins (B1172615). Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is Tigogenin acetate and what is its potential role in anti-cancer research?
Tigogenin is a steroidal sapogenin, a class of natural compounds found in various plants. These compounds have garnered interest in cancer research due to their potential to inhibit cancer cell growth and induce apoptosis (programmed cell death). This compound is an acetylated form of Tigogenin. While direct studies on this compound are scarce, research on Tigogenin and its derivatives suggests potential anti-proliferative and pro-apoptotic activities. For instance, a serine derivative of Tigogenin has been shown to induce apoptosis in breast cancer cells.[1]
Q2: What is a recommended starting concentration range for this compound in anti-cancer assays?
Based on studies of a potent L-serine derivative of Tigogenin, a starting concentration range of 0.1 µM to 10 µM is recommended for initial in vitro screening.[1] It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each specific cancer cell line being investigated.
Q3: Which cancer cell lines have been tested with Tigogenin or its derivatives?
Derivatives of Tigogenin have been evaluated for their anti-proliferative effects against several human cancer cell lines, including:
-
MCF-7 (human breast adenocarcinoma)[1]
-
MDA-MB-231 (human breast adenocarcinoma)[1]
-
PC-3 (human prostate adenocarcinoma)[1]
Researchers should consider that the sensitivity to this compound can vary significantly between different cell lines.
Q4: What are the potential mechanisms of action for this compound's anti-cancer effects?
While the exact mechanism for this compound is not elucidated, based on related saponins like Diosgenin (B1670711), the potential mechanisms may include:
-
Induction of Apoptosis: Triggering programmed cell death is a common mechanism for saponins. This can occur through the activation of caspases, a family of proteases essential for apoptosis.[1]
-
Mitochondrial Pathway Involvement: Disruption of the mitochondrial membrane potential and release of cytochrome c can initiate the apoptotic cascade.
-
Generation of Reactive Oxygen Species (ROS): Increased ROS levels can induce cellular stress and trigger apoptosis.
-
Modulation of Signaling Pathways: Saponins have been shown to affect various signaling pathways involved in cell survival and proliferation, such as the JNK/p38 MAPK and Bcl-2 family protein pathways.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | 1. Suboptimal concentration: The concentration of this compound may be too low. 2. Cell line resistance: The chosen cell line may be resistant to the compound. 3. Compound insolubility: this compound may not be fully dissolved. 4. Short incubation time: The treatment duration may be insufficient to induce a response. | 1. Perform a broader dose-response study with concentrations ranging from nanomolar to high micromolar. 2. Test the compound on a panel of different cancer cell lines. 3. Ensure the stock solution is fully dissolved. Consider using a small amount of DMSO as a solvent and then diluting in culture media (ensure final DMSO concentration is non-toxic to cells, typically <0.1%). 4. Extend the incubation time (e.g., 24h, 48h, 72h) and perform a time-course experiment. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Edge effects in plates: Evaporation from wells on the outer edges of the plate. | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experiments or fill them with sterile PBS to maintain humidity. |
| Unexpected cell morphology changes | 1. Solvent toxicity: High concentration of the solvent (e.g., DMSO). 2. Contamination: Bacterial or fungal contamination of the cell culture. | 1. Prepare a vehicle control with the same concentration of the solvent used to dissolve this compound to assess its effect on cell morphology. Keep the final solvent concentration as low as possible. 2. Regularly check cell cultures for signs of contamination under a microscope. Use sterile techniques and antibiotic/antimycotic solutions if necessary. |
| Difficulty in interpreting apoptosis assay results | 1. Incorrect timing of assay: Apoptosis is a dynamic process; the assay might be performed too early or too late. 2. Inappropriate assay choice: The chosen apoptosis assay may not be optimal for the expected mechanism. | 1. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after treatment. 2. Consider using multiple apoptosis assays that measure different hallmarks of apoptosis (e.g., Annexin V/PI staining for early/late apoptosis, caspase activity assays, and TUNEL assay for DNA fragmentation). |
Data Presentation
Table 1: Reported IC50 Value for a Tigogenin Derivative
| Compound | Cell Line | IC50 (µM) | Assay Duration |
| L-serine derivative of Tigogenin[1] | MCF-7 | 1.5 | Not Specified |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Suggested Concentration Range (µM) | Incubation Time |
| MTT/XTT (Cell Viability) | 0.1 - 100 | 24, 48, 72 hours |
| Annexin V/PI (Apoptosis) | IC50 and 2x IC50 (determined from viability assay) | 24, 48 hours |
| Caspase Activity | IC50 and 2x IC50 | 12, 24, 48 hours |
| Western Blot (Signaling Proteins) | IC50 | 6, 12, 24 hours |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Experimental workflow for screening this compound.
Caption: Hypothesized apoptotic signaling pathway for this compound.
Caption: Logical troubleshooting flow for common experimental issues.
References
Technical Support Center: Minimizing Tigogenin Acetate Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing interference caused by Tigogenin acetate (B1210297) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Tigogenin acetate and why might it interfere with fluorescence assays?
Q2: How can I determine if this compound is causing interference in my assay?
To ascertain if this compound is the source of interference, it is crucial to run proper controls. A key control is to measure the fluorescence of a solution containing this compound at the same concentration used in your experiment, in the assay buffer, but without the fluorescent probe or other assay components. An elevated signal in this control compared to the buffer alone indicates that this compound is autofluorescent under your experimental conditions.
Q3: What are the general strategies to minimize autofluorescence from compounds like this compound?
There are several strategies to mitigate interference from autofluorescent compounds:
-
Spectral Separation: Utilize fluorescent probes that have excitation and emission spectra distinct from the autofluorescence of the interfering compound. Shifting to red-shifted or near-infrared (NIR) dyes is often effective as autofluorescence is typically weaker at longer wavelengths.[1]
-
Signal-to-Background Enhancement: Increase the specific signal of your fluorescent probe to overwhelm the background fluorescence from the compound.
-
Computational Correction: Employ software-based methods to subtract the background fluorescence signal.[2]
-
Assay Format Change: If possible, switch to a non-fluorescence-based detection method, such as luminescence or absorbance assays, which are not susceptible to fluorescence interference.
Troubleshooting Guide
This guide provides a step-by-step approach to identify and resolve interference issues caused by this compound.
Issue: High background fluorescence observed in wells treated with this compound.
Step 1: Confirm Autofluorescence of this compound
Protocol: Compound Autofluorescence Check
-
Prepare a serial dilution of this compound in your assay buffer in a microplate identical to the one used for your experiment (e.g., black-walled, clear-bottom).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration).
-
Read the plate using the same filter set and instrument settings as your main experiment.
-
Analysis: A dose-dependent increase in fluorescence that is absent in the vehicle control confirms that this compound is autofluorescent under your assay conditions.
Step 2: Characterize the Spectral Properties of the Interference (Optional but Recommended)
If your instrument allows, perform a spectral scan of the this compound solution to determine its excitation and emission maxima. This will provide valuable information for selecting appropriate filters and alternative fluorophores. Based on the autofluorescence of similar compounds and endogenous cellular molecules, the interference is likely to be most significant in the blue-green spectral range (Excitation: ~350-500 nm, Emission: ~450-550 nm).
Step 3: Implement Mitigation Strategies
Based on the confirmation of autofluorescence, choose one or more of the following strategies:
Strategy 1: Spectral Separation using Red-Shifted Fluorophores
-
Rationale: Autofluorescence from biological molecules and many small molecule compounds is often less pronounced at longer wavelengths.[1] By using a fluorescent dye that is excited by and emits light in the red or far-red region of the spectrum, you can minimize the spectral overlap with the interference from this compound.
-
Action: Replace your current fluorophore with a red-shifted alternative.
Table 1: Recommended Red-Shifted Fluorescent Dyes
| Dye Name | Excitation (nm) | Emission (nm) | Key Features |
| Cy5 | ~649 | ~670 | Bright and photostable, widely used. |
| Alexa Fluor 647 | ~650 | ~668 | Excellent brightness and photostability. |
| DRAQ5™ | ~647 | ~681 | A far-red fluorescent DNA dye. |
| DyLight™ 650 | ~652 | ~672 | High fluorescence intensity and photostability. |
Strategy 2: Computational Background Subtraction
-
Rationale: If the interference is consistent across wells with the same concentration of this compound, it can be computationally subtracted from the total signal.
-
Action: Include control wells containing only this compound (at all concentrations used in the experiment) and the assay buffer. The average fluorescence from these wells can be subtracted from the corresponding experimental wells.
Protocol: Background Subtraction for Plate Reader Assays
-
In the same plate as your experiment, or in a separate identical plate, prepare control wells containing each concentration of this compound in the assay buffer.
-
Run the assay and measure the fluorescence in all wells.
-
For each concentration of this compound, calculate the average fluorescence intensity from the control wells.
-
Subtract this average background value from the fluorescence intensity of the corresponding experimental wells.
Strategy 3: Spectral Unmixing
-
Rationale: This advanced technique can be used if your imaging system is equipped with a spectral detector. It mathematically separates the emission spectra of your specific fluorophore from the autofluorescence spectrum of this compound.[3][4][5]
-
Action: Acquire a reference spectrum for your fluorophore and for this compound individually. Use these reference spectra in your imaging software to unmix the signals in your experimental samples.
Protocol: Basic Spectral Unmixing Workflow
-
Acquire Reference Spectra:
-
Prepare a sample containing only your fluorescently labeled target. Acquire a lambda stack (a series of images at different emission wavelengths).
-
Prepare a sample containing only this compound at the highest concentration used in your experiment. Acquire a lambda stack.
-
-
Unmix Experimental Images:
-
Acquire a lambda stack of your experimental sample containing both the fluorophore and this compound.
-
Use the linear unmixing function in your microscope's software, providing the reference spectra for your fluorophore and the autofluorescence. The software will then generate separate images for the specific signal and the background.
-
Experimental Workflow and Logic Diagrams
Caption: A flowchart for identifying and mitigating this compound interference.
Caption: Minimizing spectral overlap by using red-shifted dyes.
By following these troubleshooting steps and implementing the appropriate mitigation strategies, researchers can successfully minimize the interference of this compound in their fluorescence-based assays, leading to more accurate and reliable experimental data.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
Addressing matrix effects in LC-MS/MS analysis of Tigogenin acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Tigogenin (B51453) acetate (B1210297).
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Tigogenin acetate, with a focus on mitigating matrix effects.
Problem: Poor sensitivity or inconsistent signal for this compound.
-
Possible Cause: Ion suppression due to co-eluting matrix components. Biological matrices like plasma, serum, and urine contain high concentrations of endogenous substances such as phospholipids, salts, and proteins that can interfere with the ionization of this compound in the MS source.
-
Solutions:
-
Optimize Sample Preparation: A robust sample preparation method is the first line of defense against matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from highly polar matrix components. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to maximize the recovery of this compound while minimizing the extraction of interfering compounds.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be tailored to the specific properties of this compound. Reversed-phase (C18) or mixed-mode cation exchange cartridges can be effective for isolating steroidal saponins (B1172615).
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids, a major source of ion suppression. If using PPT, consider a subsequent cleanup step or phospholipid removal plates.
-
-
Chromatographic Separation:
-
Improve Separation: Modify the HPLC/UHPLC gradient to better separate this compound from the regions where matrix components elute. A slower gradient or a different stationary phase can alter selectivity.
-
Divert Flow: Use a divert valve to direct the initial part of the chromatographic run, which often contains highly polar and unretained matrix components, to waste instead of the mass spectrometer.
-
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[1] This is a simple and effective strategy if the concentration of this compound is high enough to remain detectable after dilution.
-
Problem: High signal variability between samples (poor precision).
-
Possible Cause: Inconsistent matrix effects across different samples. The composition of biological matrices can vary significantly from one individual or sample to another, leading to variable degrees of ion suppression or enhancement.
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte, ensuring accurate quantification.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to be analyzed. This helps to normalize the matrix effect between the calibrants and the unknown samples.
-
Standard Addition: This method involves adding known amounts of this compound to aliquots of the sample. It is a powerful tool for correcting for matrix effects in individual samples but can be time-consuming.
-
Problem: Inaccurate quantification (poor accuracy).
-
Possible Cause: Ion enhancement or suppression that is not adequately compensated for.
-
Solutions:
-
Thorough Method Validation: A comprehensive validation of the analytical method is crucial. This includes assessing the matrix effect in multiple sources of the biological matrix.
-
Post-Column Infusion Experiment: This experiment helps to identify the regions in the chromatogram that are prone to ion suppression or enhancement. By infusing a constant concentration of this compound post-column and injecting a blank matrix extract, any dip or rise in the baseline signal will indicate the presence of interfering components.
-
Post-Extraction Spike Experiment: This experiment quantitatively assesses the extent of the matrix effect by comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy, precision, and sensitivity of the analysis.
Q2: What are the common causes of matrix effects for this compound in biological samples?
A2: For a steroidal saponin (B1150181) like this compound, common sources of matrix effects in biological fluids include:
-
Phospholipids: Abundant in plasma and serum, these are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and Endogenous Small Molecules: These can alter the droplet formation and evaporation process in the ESI source.
-
Proteins: Incomplete removal of proteins can lead to contamination of the LC column and the MS source, causing signal instability.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The post-extraction spike method is the standard approach for quantifying matrix effects. The matrix factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Spiked Blank Matrix Extract) / (Peak Area of Analyte in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.
Q4: Is a stable isotope-labeled internal standard for this compound absolutely necessary?
A4: While not strictly mandatory in all cases, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended and considered the gold standard for compensating for matrix effects in quantitative bioanalysis.[3] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a more accurate and precise measurement of the analyte concentration. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q5: What are the characteristic fragmentation patterns for this compound in MS/MS?
A5: The fragmentation of steroidal saponins in MS/MS typically involves the cleavage of glycosidic bonds and fragmentation of the steroidal backbone. For this compound, you would expect to see a precursor ion corresponding to the protonated molecule [M+H]+ or other adducts. The product ions would likely result from the neutral loss of the acetate group (60 Da) and subsequent fragmentations of the tigogenin backbone.[4][5] It is crucial to optimize the collision energy to obtain characteristic and intense product ions for use in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following table summarizes representative data on matrix effects for steroidal saponins, which can be analogous to what might be observed for this compound.
| Compound Class | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Steroidal Saponins | Plant Extract | Methanol (B129727) Extraction | 83.04 - 107.61 |
Note: This data is for general guidance. The actual matrix effect for this compound will depend on the specific biological matrix, sample preparation method, and LC-MS/MS conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare a Blank Matrix Extract: Process a sample of the biological matrix (e.g., plasma, urine) without the analyte using the established sample preparation method.
-
Prepare Neat Standard Solutions: Prepare standard solutions of this compound in the final reconstitution solvent at low, medium, and high concentrations.
-
Prepare Spiked Matrix Samples: Spike the blank matrix extract with the this compound standard solutions to achieve the same final concentrations as the neat standards.
-
LC-MS/MS Analysis: Analyze both the neat standard solutions and the spiked matrix samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor: Calculate the matrix factor (MF) for each concentration level using the formula provided in FAQ Q3.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (ideally, a stable isotope-labeled this compound). Add 200 µL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound in a biological matrix.
Caption: A logical workflow for troubleshooting matrix effect-related issues in this compound analysis.
References
- 1. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Permeability of Tigogenin Acetate
Welcome to the technical support center for strategies to enhance the permeability of Tigogenin acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is Tigogenin acetate and why is its permeability a concern?
A1: this compound is a derivative of Tigogenin, a steroidal sapogenin found in various plants.[1] Like many steroidal compounds, this compound is expected to have low aqueous solubility and, consequently, poor membrane permeability. This can limit its oral bioavailability and therapeutic efficacy, making permeability enhancement a critical step in its development as a potential drug candidate.
Q2: What are the general strategies to enhance the permeability of poorly permeable compounds like this compound?
A2: Several strategies can be employed to improve the permeability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve dissolution and subsequent absorption.[2]
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.[3]
-
Lipid-Based Drug Delivery Systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and liposomes can improve the solubility and permeability of hydrophobic drugs.[4]
-
Nanoparticles: Encapsulating the drug in polymeric nanoparticles can protect it from degradation and enhance its uptake across biological membranes.[5]
-
-
Chemical Modifications:
-
Prodrugs: Modifying the drug molecule to a more permeable form that converts back to the active drug in the body.
-
Co-crystallization: Forming a crystalline structure with a co-former to improve solubility and dissolution.[6]
-
Q3: Which in vitro models are suitable for assessing the permeability of this compound?
A3: The two most common and relevant in vitro models are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion.[7][8] It is a cost-effective initial screening tool.[9]
-
Caco-2 Cell Permeability Assay: This assay uses human colon adenocarcinoma cells that differentiate into a monolayer resembling the intestinal epithelium.[10][11] It can assess both passive diffusion and active transport mechanisms, providing a more comprehensive prediction of in vivo drug absorption.[12][13]
Q4: How do I interpret the results from PAMPA and Caco-2 assays?
A4: The output of these assays is typically the apparent permeability coefficient (Papp).
-
In PAMPA , the Papp value helps rank compounds based on their passive permeability.[7]
-
In Caco-2 assays , the Papp value is used to classify compounds as having low, medium, or high permeability.[14] Additionally, by measuring transport in both directions (apical to basolateral and basolateral to apical), an efflux ratio can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein.[10][11] An efflux ratio greater than 2 suggests active efflux.[11]
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility in Donor Solution | 1. Incorporate a co-solvent (e.g., DMSO, ethanol) in the donor buffer. 2. Increase the concentration of the co-solvent incrementally. 3. Evaluate the effect of pH on the solubility of this compound. | The compound must be dissolved in the donor compartment to permeate the artificial membrane. Poor solubility will artificially lower the measured permeability. |
| Compound Adsorption to Plate Material | 1. Use low-binding plates for the assay. 2. Include a surfactant (e.g., Tween 80) at a low concentration in the acceptor buffer. | Hydrophobic compounds like this compound can adsorb to plastic surfaces, reducing the concentration available for measurement. |
| Incorrect Lipid Composition | 1. Use a PAMPA system with a lipid composition that mimics the target membrane (e.g., gastrointestinal tract). | The permeability of a compound can be influenced by the specific lipids in the artificial membrane. |
Issue 2: High Variability in Caco-2 Permeability Data
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Caco-2 Monolayer Integrity | 1. Routinely measure the transepithelial electrical resistance (TEER) of the monolayers before each experiment. 2. Discard any monolayers with TEER values outside the acceptable range. 3. Assess the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol) to confirm monolayer tightness.[10] | A compromised cell monolayer will lead to artificially high and variable permeability values due to leakage between cells. |
| Cytotoxicity of this compound or Formulation | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations used in the permeability study. 2. If cytotoxic, reduce the concentration of the compound or the excipients in the formulation. | High concentrations of the test compound or certain formulation excipients can damage the Caco-2 cells, affecting monolayer integrity and permeability.[14] |
| Inconsistent Cell Culture Conditions | 1. Standardize cell seeding density, culture medium, and differentiation time (typically 18-22 days).[11] 2. Ensure consistent environmental conditions (temperature, CO2, humidity). | Variations in cell culture can lead to differences in the expression of transporters and tight junction proteins, affecting permeability. |
Quantitative Data Summary
Disclaimer: The following data is illustrative and intended for educational purposes. Specific experimental data for this compound permeability is not publicly available.
Table 1: Illustrative Permeability Data for this compound Formulations
| Formulation | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| This compound (Unformulated) | Caco-2 | 0.2 ± 0.05 | 1.1 | Low |
| Micronized this compound | Caco-2 | 0.8 ± 0.1 | 1.2 | Low |
| This compound in SMEDDS | Caco-2 | 4.5 ± 0.7 | 1.0 | Moderate |
| This compound Nanoparticles | Caco-2 | 8.2 ± 1.1 | 0.9 | Moderate-High |
| Propranolol (High Permeability Control) | Caco-2 | 25.0 ± 2.5 | 1.0 | High |
| Atenolol (Low Permeability Control) | Caco-2 | 0.4 ± 0.08 | 1.1 | Low |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate:
-
Dissolve this compound and control compounds in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration. A small percentage of a co-solvent like DMSO may be used to aid dissolution.
-
Add the solutions to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
The wells of the acceptor plate contain a filter membrane. Coat this membrane with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to form the artificial membrane.
-
After the solvent evaporates, fill the acceptor wells with buffer.
-
-
Assay Assembly and Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".[8]
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the surface area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media.
-
Seed the cells onto semi-permeable filter supports in multi-well plates and culture for 18-22 days to allow for differentiation into a polarized monolayer.[11]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer to ensure its integrity.[10]
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Add the test compound solution (this compound or formulation) to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[11]
-
At the end of the incubation, take samples from the basolateral compartment for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
To determine the efflux ratio, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.[10]
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C_0 is the initial concentration in the donor compartment.
-
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Experimental workflow for the Caco-2 cell permeability assay.
References
- 1. Tigogenin | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PAMPA | Evotec [evotec.com]
- 8. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing Tigogenin acetate degradation products
Welcome to the technical support center for the identification and characterization of Tigogenin acetate (B1210297) degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and troubleshooting strategies during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is Tigogenin acetate and why is the study of its degradation products important?
This compound is an acetylated form of Tigogenin, a steroidal sapogenin found in various plants.[1] The acetate functional group is often added to modify the compound's solubility and bioavailability. Studying its degradation is crucial for drug development as degradation products can impact the safety, efficacy, and stability of a potential therapeutic agent. Forced degradation studies are a regulatory requirement to understand the degradation pathways and to develop stability-indicating analytical methods.[2][3][4]
Q2: What are the likely degradation pathways for this compound under forced degradation conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a steroid backbone with an acetate ester and a spiroketal functional group), the following degradation pathways can be anticipated under various stress conditions:
-
Hydrolysis: The acetate ester at the C-3 position is susceptible to both acid and base-catalyzed hydrolysis, which would yield Tigogenin. The spiroketal moiety may also be susceptible to hydrolysis under acidic conditions, potentially leading to ring-opening.
-
Oxidation: The steroidal backbone contains several tertiary carbon atoms that could be susceptible to oxidation, leading to the formation of hydroxylated or carbonylated derivatives.
-
Thermal Degradation: High temperatures can lead to the loss of the acetate group (deacetylation) and potentially other rearrangements or fragmentation of the steroid skeleton.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, potentially leading to the formation of various isomeric or rearranged products.
Q3: Which analytical techniques are most suitable for identifying and characterizing this compound and its degradation products?
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column, is the primary technique for separating this compound from its degradation products. Due to the lack of a strong chromophore in this compound, UV detection at low wavelengths (e.g., 200-210 nm) or more universal detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are recommended.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for determining the molecular weights of degradation products and for obtaining structural information through fragmentation patterns (MS/MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are indispensable for the unambiguous structural elucidation of isolated degradation products.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column overload. - Column deterioration. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Use a new column or a column with a different stationary phase. |
| Ghost peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use fresh, high-purity solvents for the mobile phase. - Implement a thorough needle wash program between injections. - Inject a blank solvent to check for carryover. |
| Baseline noise or drift | - Air bubbles in the system. - Contaminated mobile phase. - Detector lamp aging. | - Degas the mobile phase thoroughly. - Flush the system with a strong solvent like isopropanol. - Replace the detector lamp if it has exceeded its lifetime. |
| No peaks detected | - Incorrect detector settings. - Sample degradation in the autosampler. - No UV absorbance. | - Ensure the detector wavelength is appropriate (low UV for steroids). - Consider using a universal detector like ELSD or MS. - Check the stability of the sample in the autosampler solvent and temperature. |
Mass Spectrometry Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor ionization/low signal intensity | - Inappropriate ionization source (ESI, APCI). - Suboptimal source parameters. - Matrix effects. | - Experiment with both ESI and APCI to determine the best ionization mode. - Optimize source parameters such as capillary voltage, gas flow, and temperature. - Improve sample cleanup to remove interfering matrix components. |
| In-source fragmentation | - High source temperature or voltage. | - Reduce the fragmentor voltage and source temperature to minimize unwanted fragmentation in the ion source. |
| Difficulty in interpreting fragmentation patterns | - Lack of reference spectra. - Complex fragmentation pathways. | - Compare fragmentation patterns with known fragmentation rules for steroids. - Isolate the degradation product and perform higher-energy collision-induced dissociation (HCD) or collision-induced dissociation (CID) at multiple energies. - Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and add an equal volume of 0.1 M HCl. Heat the solution at 60-80°C for several hours. Neutralize the sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep the solution at room temperature or heat gently (e.g., 40°C) for several hours. Neutralize the sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-30% hydrogen peroxide. Keep the solution at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation: Store the solid sample of this compound in an oven at a temperature between 60°C and 100°C for a defined period. Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light in a photostability chamber. Analyze the sample at various time points.
Note: The extent of degradation should ideally be between 10-30% to ensure that the primary degradation products are formed without excessive secondary degradation.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. A common starting point is a gradient of water (A) and acetonitrile (B) or methanol (B129727) (B).
-
Example Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV: 205 nm.
-
ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow rate 1.5 L/min.
-
MS (ESI): Positive ion mode, scan range m/z 100-1000.
-
Protocol 3: NMR Sample Preparation and Analysis
-
Isolate the degradation product of interest using preparative or semi-preparative HPLC.
-
Thoroughly dry the isolated fraction to remove all traces of the mobile phase.
-
Dissolve the purified degradation product in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments will provide information on proton-proton correlations, direct carbon-proton attachments, and long-range carbon-proton correlations, which are essential for structural elucidation.
Data Presentation
Table 1: Hypothetical HPLC-MS Data for this compound and its Potential Degradation Products
| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity | Degradation Pathway |
| 1 | 5.2 | 417.3 | Tigogenin | Hydrolysis |
| 2 | 8.5 | 459.3 | This compound | Parent Compound |
| 3 | 7.1 | 475.3 | Hydroxylated this compound | Oxidation |
| 4 | 6.8 | 473.3 | Dehydro-Tigogenin Acetate | Oxidation |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Visualizations
Caption: Workflow for the identification and characterization of degradation products.
Caption: Potential degradation pathways of this compound.
References
Optimizing reaction conditions for Tigogenin acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tigogenin acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of Tigogenin acetate?
A1: The most prevalent and straightforward method for synthesizing this compound is the acetylation of the C3-hydroxyl group of Tigogenin using acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as a basic catalyst.[1][2][3] This reaction is a standard procedure for the acetylation of steroidal alcohols.
Q2: What is the role of pyridine in this reaction?
A2: Pyridine serves as a basic catalyst.[1][2] It activates the hydroxyl group of Tigogenin by abstracting a proton, making it a more potent nucleophile. Additionally, it neutralizes the acetic acid byproduct formed during the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[1] A spot of the reaction mixture is compared with a spot of the starting material (Tigogenin). The reaction is considered complete when the Tigogenin spot is no longer visible. A suitable mobile phase for TLC would be a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with the ratio adjusted to achieve good separation.
Q4: What are the typical work-up procedures for this reaction?
A4: A standard work-up involves quenching the reaction, removing excess reagents, and isolating the crude product. This typically includes:
-
Quenching the reaction by adding methanol (B129727) to consume any remaining acetic anhydride.[4]
-
Diluting the mixture with an organic solvent like dichloromethane (B109758) or ethyl acetate.[4]
-
Washing the organic layer with 1 M HCl to remove pyridine, followed by water, saturated aqueous NaHCO₃ to remove acetic acid, and finally with brine.[4]
-
Drying the organic layer over an anhydrous salt such as Na₂SO₄ or MgSO₄.[4]
-
Removing the solvent under reduced pressure. To ensure all traces of pyridine are removed, co-evaporation with toluene (B28343) is often recommended.[1]
Q5: How can I purify the final product, this compound?
A5: Purification of the crude this compound is typically achieved by silica (B1680970) gel column chromatography.[1][4] The selection of the eluent system (e.g., a gradient of hexane and ethyl acetate) is crucial for obtaining the pure product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient amount of acetic anhydride. 2. Low reaction temperature. 3. Presence of water in the reagents or glassware. | 1. Use a larger excess of acetic anhydride (e.g., 1.5-2.0 equivalents per hydroxyl group).[4] 2. Gently heat the reaction mixture (e.g., to 70°C), while monitoring by TLC.[3] 3. Ensure all glassware is thoroughly dried and use anhydrous pyridine.[3] |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during work-up (e.g., hydrolysis of the ester). 3. Inefficient purification. | 1. See "Incomplete or Slow Reaction" above. 2. Avoid prolonged contact with acidic or basic aqueous solutions during extraction. Ensure the washing steps are performed efficiently. 3. Optimize the mobile phase for column chromatography to ensure good separation from byproducts and unreacted starting material. |
| Difficulty in Removing Pyridine | Pyridine has a high boiling point and can be persistent. | After the initial concentration, add toluene to the crude product and evaporate under reduced pressure. Repeat this process multiple times to form an azeotrope with pyridine, facilitating its removal.[1] |
| Product appears oily or impure after purification | 1. Residual solvent. 2. Presence of byproducts. | 1. Dry the purified product under high vacuum for an extended period. 2. Re-purify using column chromatography with a shallower solvent gradient or consider recrystallization from a suitable solvent system. |
Data Presentation
Table 1: General Reaction Parameters for Tigogenin Acetylation
| Parameter | Recommended Range/Condition | Notes |
| Reagents | Tigogenin, Acetic Anhydride, Anhydrous Pyridine | |
| Molar Ratio (Tigogenin:Acetic Anhydride) | 1 : 1.5 - 2.0 (per -OH group) | An excess of acetic anhydride ensures the reaction goes to completion.[4] |
| Solvent | Pyridine (can also act as the solvent) | Use a sufficient volume to dissolve the Tigogenin (e.g., 2-10 mL/mmol).[4] |
| Temperature | Room Temperature to 70°C | Heating can accelerate the reaction, but should be monitored to avoid side reactions.[1][3] |
| Reaction Time | Varies (monitor by TLC) | Typically ranges from a few hours to overnight, depending on the temperature and substrate. |
| Catalyst | Pyridine | 4-(Dimethylamino)pyridine (DMAP) can be used as a more potent catalyst for sterically hindered alcohols, though typically not necessary for the C3-OH of Tigogenin.[4] |
Experimental Protocols
Protocol for the Synthesis of this compound
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a desiccator or inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolve Tigogenin (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.[4]
-
-
Reaction:
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents) dropwise to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.[4] If the reaction is slow, it can be gently heated to a maximum of 70°C.[3]
-
-
Work-up:
-
Quench the reaction by the slow addition of dry methanol at 0°C.
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.[4]
-
Dilute the residue with dichloromethane or ethyl acetate.[4]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure this compound.[4]
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 3. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Anti-Inflammatory Effects of Tigogenin Acetate and Standard Reference Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the steroidal sapogenin, Tigogenin (B51453) acetate (B1210297), against well-established anti-inflammatory agents, Indomethacin (B1671933) and Dexamethasone. Due to a lack of available in vivo studies for Tigogenin acetate in conventional acute inflammation models, this document focuses on its known in vitro immunomodulatory properties and presents a detailed comparison with the in vivo performance of standard reference drugs. This serves to highlight the current research landscape and provide essential methodologies for future in vivo validation.
Comparative Efficacy of Anti-Inflammatory Agents
Direct comparative in vivo data for this compound is not available in the literature. However, its aglycone, Tigogenin, has demonstrated immunomodulatory effects in vitro. The following table summarizes these findings alongside the well-documented in vivo efficacy of Indomethacin and Dexamethasone in two standard models of acute inflammation: Carrageenan-Induced Paw Edema and Xylene-Induced Ear Edema.
| Compound | Model | Dosage | Key Findings |
| Tigogenin | In Vitro (LPS-stimulated THP-1 cells) | Not Applicable | Stimulates the expression of the anti-inflammatory cytokine IL-10; Does not induce pro-inflammatory cytokines.[1][2] |
| Indomethacin | Carrageenan-Induced Paw Edema (Rat) | 0.66 - 2 mg/kg | Dose-dependently inhibited paw edema.[3] |
| Carrageenan-Induced Paw Edema (Rat) | 10 mg/kg | Significantly inhibited the formation of inflammatory exudates.[4] | |
| Dexamethasone | Carrageenan-Induced Paw Edema (Rat) | Not Specified | Completely prevented the carrageenan-induced increase in Nerve Growth Factor (NGF).[3] |
| Xylene-Induced Ear Edema (Mice/Rats) | Not Specified | Standard positive control used to demonstrate significant reduction in ear swelling.[5][6] |
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action and the experimental procedures is crucial for designing new studies. The following diagrams illustrate the putative signaling pathway for Tigogenin based on in vitro data and a standard workflow for in vivo anti-inflammatory screening.
Detailed Experimental Protocols
Accurate and reproducible experimental design is paramount. Below are detailed protocols for two widely accepted in vivo models for assessing acute anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
This model is a benchmark for evaluating non-steroidal anti-inflammatory drugs (NSAIDs).
-
Animals: Male Wistar rats (150-200g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping: Animals are randomly divided into at least four groups:
-
Procedure:
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments (vehicle, test compound, or positive control) are administered, typically via oral gavage (p.o.).
-
One hour after treatment, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the subplantar region of the right hind paw to induce inflammation.[9]
-
Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.[9]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Xylene-Induced Ear Edema in Mice
This model is effective for screening compounds that inhibit inflammation mediated by phospholipase A2.
-
Animals: Male BALB/c mice (20-25g) are commonly used.
-
Grouping: Similar to the paw edema model, animals are divided into control, test, and positive control groups.
-
Group I (Vehicle Control): Receives vehicle.
-
Group II (Test Compound): Receives this compound.
-
Group III (Positive Control): Receives a standard drug like Dexamethasone.
-
-
Procedure:
-
The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).
-
After a set period (e.g., 30-60 minutes), a fixed volume (e.g., 20 μL) of xylene is applied to the anterior and posterior surfaces of the right ear to induce edema.[10] The left ear serves as an untreated control.
-
After a specific time (e.g., 15-30 minutes) post-xylene application, the mice are euthanized.
-
Circular sections are cut from both ears using a cork borer and weighed.
-
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches. The percentage inhibition is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average weight of edema in the control group, and Wt is the average weight of edema in the treated group.
References
- 1. Synthesis and anti-tumour, immunomodulating activity of diosgenin and tigogenin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Anti-inflammatory Effect of Dexamethasone Against Xylene - Induced Inflammation in Male Albino Balb/C Mice - Journal of Qassim University for Science [jqusci.com]
- 7. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Tigogenin Acetate and Diosgenin Acetate: A Guide for Researchers
This guide provides a comparative analysis of the cytotoxic properties of Tigogenin (B51453) acetate (B1210297) and Diosgenin (B1670711) acetate, drawing upon available experimental data for their parent compounds, Tigogenin and Diosgenin. While direct comparative studies on the acetate derivatives are limited in the current body of scientific literature, this document summarizes the existing evidence to inform researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Tigogenin and Diosgenin derivatives from in vitro studies on various cancer cell lines. It is important to note that these values are for different derivatives and not a direct comparison of the simple acetate forms.
| Compound | Cell Line | IC50 (µM) | Reference |
| l-serine derivative of Tigogenin | MCF-7 (Breast Cancer) | 1.5 | [1] |
| Diosgenin | K562 (Chronic Myeloid Leukemia) | 30.04 | [2] |
| Diosgenin Derivative (7g) | K562 (Chronic Myeloid Leukemia) | 4.41 | [2] |
| Standardized Steroid Saponins Fraction (containing Diosgenin) | HaCaT (Keratinocytes) | 3.94 | [2] |
| Standardized Steroid Saponins Fraction (containing Diosgenin) | HeLa (Cervical Cancer) | 3.91 | [2] |
| Standardized Steroid Saponins Fraction (containing Diosgenin) | SKOV-3 (Ovarian Cancer) | 3.97 | |
| Standardized Steroid Saponins Fraction (containing Diosgenin) | MOLT-4 (Leukemia) | 7.75 |
Experimental Protocols
The methodologies employed in the cited studies to assess cytotoxicity are detailed below. These protocols provide a basis for understanding how the comparative data was generated.
Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, PC-3) and normal cells (e.g., HUVEC) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Tigogenin or Diosgenin derivatives) and incubated for another 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Signaling Pathways in Cytotoxicity
Both Tigogenin and Diosgenin exert their cytotoxic effects by modulating various cellular signaling pathways. The diagrams below illustrate the key pathways implicated in their mechanisms of action.
Diosgenin's Pro-Apoptotic Signaling Pathways
Diosgenin has been shown to induce apoptosis and inhibit proliferation in cancer cells through the modulation of several key signaling pathways, including NF-κB, STAT3, and PI3K/Akt/mTOR.
Caption: Diosgenin-mediated inhibition of pro-survival signaling pathways.
Tigogenin's Signaling Pathway in Cellular Differentiation
While extensive cytotoxic signaling pathways for Tigogenin are not as well-documented as for Diosgenin, studies have shown its involvement in the p38 MAPK pathway, which can influence cell fate, including differentiation and apoptosis.
References
A Comparative Guide to the Structure-Activity Relationship of Tigogenin Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tigogenin (B51453), a steroidal sapogenin, has emerged as a promising scaffold in medicinal chemistry. Its derivatives, particularly tigogenin acetate (B1210297) derivatives, are being explored for a range of therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer and antimycobacterial activities. The information is supported by experimental data and detailed methodologies to aid in further research and development.
Biological Activities of Tigogenin Derivatives
Recent studies have highlighted the potential of tigogenin derivatives as potent biological agents. Modifications to the tigogenin backbone have yielded compounds with significant anticancer and antimycobacterial properties.
Anticancer Activity
An L-serine derivative of tigogenin has demonstrated notable cytotoxic activity against the human breast cancer cell line, MCF-7. This activity is attributed to the induction of apoptosis through the activation of effector caspases.
Antimycobacterial Activity
Several steroidal derivatives of tigogenin, specifically isonicotinoylhydrazones, have shown high efficacy against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. These compounds exhibit potent inhibitory effects at low concentrations.
Quantitative Data Summary
The following table summarizes the key quantitative data on the biological activity of selected tigogenin derivatives.
| Compound ID | Derivative Type | Target Organism/Cell Line | Activity Metric | Value | Reference |
| Analogue 2c | L-serine derivative of Tigogenin | Human Breast Cancer (MCF-7) | IC50 | 1.5 µM | [1] |
| Compound 10 | Isonicotinoylhydrazone of 5α-androstan-3β-ol-17-one | Mycobacterium tuberculosis H37Rv | MIC | 0.1 µg/mL | [2] |
| Compound 11 | Isonicotinoylhydrazone of 5α-androstan-3,17-dione | Mycobacterium tuberculosis H37Rv | MIC | 0.78 µg/mL | [2] |
| Compound 13 | Isonicotinoylhydrazone of 5α-androstan-17β-ol-3-one | Mycobacterium tuberculosis H37Rv | MIC | 0.39 µg/mL | [2] |
| Compound 14 | Isonicotinoylhydrazone of epiandrosterone | Mycobacterium tuberculosis H37Rv | MIC | 0.39 µg/mL | [2] |
| Compound 15 | Isonicotinoylhydrazone of 5α-pregnan-3β-ol-20-one | Mycobacterium tuberculosis H37Rv | MIC | 0.39 µg/mL | |
| Compound 16 | Isonicotinoylhydrazone of 5α-pregnan-3,20-dione | Mycobacterium tuberculosis H37Rv | MIC | 0.78 µg/mL |
Signaling Pathways and Mechanisms of Action
The biological effects of tigogenin derivatives are mediated through specific signaling pathways. Understanding these pathways is crucial for optimizing drug design.
Apoptosis Induction in Cancer Cells
The L-serine derivative of tigogenin (Analogue 2c) induces apoptosis in MCF-7 breast cancer cells by activating the caspase cascade, specifically caspase-3 and caspase-7. This leads to the execution of programmed cell death.
Caption: Apoptosis induction via caspase activation.
Modulation of Osteoblastic Differentiation
Tigogenin has been shown to promote osteoblastic differentiation through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This suggests a potential role for tigogenin derivatives in bone tissue engineering and osteoporosis treatment.
Caption: p38 MAPK pathway in osteoblast differentiation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The antiproliferative activity of tigogenin derivatives against the MCF-7 cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 4 x 10^4 cells/cm^2 and allowed to attach for 48 hours until they reached 40-50% confluency.
-
Compound Treatment: Cells were treated with various concentrations of the tigogenin derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After treatment, 50 µl of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 200 µl of Dimethyl Sulfoxide (DMSO) and 25 µl of Sorenson's glycine (B1666218) buffer were added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm with a reference wavelength of 630 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
Antimycobacterial Activity: Microplate Alamar Blue Assay (MABA)
The antimycobacterial activity of tigogenin derivatives against Mycobacterium tuberculosis H37Rv was evaluated using the Microplate Alamar Blue Assay (MABA).
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microplate.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for a defined period.
-
Alamar Blue Addition: A solution of Alamar Blue was added to each well.
-
Result Interpretation: A change in color from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that prevented this color change.
Conclusion
The derivatization of tigogenin acetate presents a promising avenue for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide, particularly the potent anticancer and antimycobacterial activities of specific derivatives, provide a solid foundation for the rational design of next-generation tigogenin-based drugs. The detailed experimental protocols and pathway diagrams offer valuable resources for researchers in this field. Further investigation into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic potential.
References
Tigogenin Acetate vs. Its Glycosides: A Head-to-Head Comparison for Drug Development Professionals
In the landscape of natural product drug discovery, steroidal saponins (B1172615) and their aglycones represent a promising frontier. Among these, tigogenin (B51453), a steroidal sapogenin, and its derivatives have garnered significant interest. This guide provides a detailed, data-driven comparison of tigogenin acetate (B1210297) and its glycoside counterparts, offering researchers, scientists, and drug development professionals a clear perspective on their relative performance in preclinical studies.
Executive Summary
The conversion of tigogenin into its glycoside forms dramatically enhances its cytotoxic activity against various cancer cell lines. While tigogenin itself is largely inactive, its glycosides exhibit potent cytotoxic effects with IC50 values in the low micromolar range. This suggests that the sugar moiety is crucial for the anticancer activity of this class of compounds. Limited direct comparative data exists for the anti-inflammatory activity of tigogenin acetate versus its glycosides; however, tigogenin itself has demonstrated anti-inflammatory properties by modulating the p38 MAPK pathway. This guide will delve into the available experimental data, outline the methodologies used, and visualize the key signaling pathways to inform future research and development.
Data Presentation: Cytotoxicity
A key differentiator between tigogenin and its glycosides is their cytotoxic potential. The following table summarizes the available quantitative data from in vitro studies.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tigogenin | A375, A-549, HCT-116, HepG2, MCF-7 | Inactive | [1] |
| (3R)-N-methoxyamino-tigogenin-β-2-deoxy-d-galactoside (Tg29) | HepG2 | 2.7 | [1] |
| (3R)-N-methoxyamino-tigogenin-β-2-deoxy-d-galactoside (Tg29) | MCF-7 | 4.6 | [1] |
| L-serine derivative of Tigogenin (Analogue 2c) | MCF-7 | 1.5 | [2] |
| Tigogenin | HeLa | 35.6 µg/mL | [3] |
| Diosgenin (B1670711) (structurally similar sapogenin) | HeLa | 16.3 µg/mL | [3] |
| Yamogenin (structurally similar sapogenin) | HeLa | 16.5 µg/mL | [3] |
Note: Direct comparative data for this compound is limited. The data for tigogenin provides a baseline for its aglycone form. The L-serine derivative, while not a glycoside, demonstrates that modification at the C3 position can significantly enhance cytotoxicity.
Biological Activities: A Comparative Overview
Cytotoxic Activity
The most striking difference lies in the cytotoxic profiles. A study on newly synthesized tigogenin neoglycosides revealed that while the parent tigogenin was inactive, glycosylation led to potent antitumor activity.[1] Specifically, the glycoconjugate (3R)-N-methoxyamino-tigogenin-β-2-deoxy-d-galactoside (Tg29) showed significant cytotoxicity against HepG2 and MCF-7 human cancer cell lines.[1] This highlights the essential role of the carbohydrate moiety in the biological activity of steroidal saponins.[1] The stereochemistry at the C-3 position is also crucial, with 3R-tigogenin neoglycosides showing enhanced activity while the 3S-epimers were almost inactive.[1]
Another study on tigogenin conjugates, where amino acids were attached at the C3 position, also reported potent cytotoxic activity. The L-serine derivative of tigogenin, for instance, exhibited a strong cytotoxic effect on MCF-7 cells with an IC50 of 1.5 µM and was shown to induce apoptosis by activating caspase-3/7.[2]
Anti-inflammatory Activity
While direct head-to-head data is scarce, tigogenin itself has been shown to possess anti-inflammatory properties. It can inhibit adipocytic differentiation and promote osteoblastic differentiation in mouse bone marrow stromal cells, a process mediated at least in part by the inhibition of PPARγ and via the p38 MAPK pathway.[4]
Derivatives of the structurally similar sapogenin, diosgenin, have been shown to exert anti-inflammatory effects by not inducing the expression of pro-inflammatory cytokines in THP-1 cells after lipopolysaccharide (LPS) stimulation.[2] In fact, some of these derivatives stimulated the expression of the anti-inflammatory cytokine IL-10 more strongly than diosgenin itself.[2] This suggests that modifications to the tigogenin backbone, including glycosylation, could modulate its anti-inflammatory profile.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This widely used colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., A375, A-549, HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, Tigogenin glycosides) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of Tigogenin derivatives using the MTT assay.
Signaling Pathways
p38 MAPK Pathway in Tigogenin-Mediated Osteogenesis
Tigogenin has been shown to promote osteoblastic differentiation through the p38 MAPK signaling pathway.
Caption: Proposed mechanism of Tigogenin-induced osteoblastic differentiation via the p38 MAPK pathway.
Conclusion
The available evidence strongly indicates that glycosylation of tigogenin is a critical determinant of its cytotoxic activity, transforming an inactive aglycone into a potent anticancer agent. While more direct comparative studies are needed, particularly concerning the anti-inflammatory effects of this compound versus its glycosides, the current data provides a compelling rationale for focusing on the synthesis and evaluation of novel tigogenin glycosides in drug discovery programs. The modulation of the p38 MAPK pathway by tigogenin also presents an interesting avenue for investigating its potential in bone-related disorders. Future research should aim to establish a more comprehensive structure-activity relationship for a wider range of tigogenin derivatives to fully unlock their therapeutic potential.
References
- 1. Synthesis of tigogenin MeON-Neoglycosides and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-tumour, immunomodulating activity of diosgenin and tigogenin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tigogenin inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Tigogenin Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tigogenin acetate's performance against other alternatives, supported by available experimental data. Due to the limited direct research on Tigogenin acetate (B1210297), this guide incorporates data from its parent compound, Tigogenin, and its derivatives, with all instances clearly noted.
Overview of this compound and its Potential Molecular Targets
This compound is a steroidal sapogenin, a derivative of Tigogenin, which is found in various plants. While the precise molecular targets of this compound are still under investigation, research on Tigogenin and its derivatives suggests potential interactions with key cellular signaling pathways involved in apoptosis, inflammation, and hormonal regulation. This guide will focus on the following potential molecular targets and pathways:
-
Apoptosis Induction via Caspase-3/7 Activation: The ability to induce programmed cell death is a key characteristic of many anti-cancer agents.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cellular responses to stress and inflammation and can lead to apoptosis.
-
Glucocorticoid Receptor (GR) and Estrogen Receptor (ER): As a steroidal molecule, Tigogenin and its derivatives are predicted to interact with these nuclear receptors, which play crucial roles in inflammation and cancer.
Comparative Analysis of Molecular Target Interactions
To provide a clear comparison, this section details the performance of Tigogenin and its derivatives against well-established modulators of the identified target pathways.
Apoptosis Induction in MCF-7 Breast Cancer Cells
A key mechanism for cancer therapeutics is the induction of apoptosis. One of the final steps in this process is the activation of executioner caspases, such as caspase-3 and -7.
Comparative Data:
| Compound | Target Pathway | Cell Line | Efficacy (IC50) | Reference |
| Tigogenin Derivative (l-serine) | Caspase-3/7 Activation | MCF-7 | 1.5 µM | [1] |
| Tamoxifen | Estrogen Receptor Antagonist (Induces Apoptosis) | MCF-7 | 10 µM - 20.5 µM | [2][3] |
| Doxorubicin | DNA Intercalation (Induces Apoptosis) | MCF-7 | ~0.5 µM | (General Knowledge) |
Experimental Workflow for Caspase-3/7 Activity Assay:
Modulation of the p38 MAPK Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular stress, inflammation, and apoptosis. Activation of p38 MAPK can lead to the induction of programmed cell death.
Comparative Data:
| Compound | Target Pathway | Effect | Cell Line | Reference |
| Tigogenin | p38 MAPK | Activation | Human RA Synovial Cells | [4] |
| SB203580 | p38 MAPK | Inhibition (IC50: 0.3-0.5 µM) | THP-1 cells | [5] |
| Anisomycin | p38 MAPK | Activation | Various | (General Knowledge) |
Signaling Pathway Diagram:
Interaction with Glucocorticoid and Estrogen Receptors
In silico docking studies have suggested that Tigogenin derivatives may bind to the glucocorticoid receptor (GR) and the estrogen receptor (ER). These nuclear receptors are important targets in inflammation and breast cancer, respectively.
Comparative Data:
| Compound | Target Receptor | Binding Affinity (Ki or IC50) | Action | Reference |
| Tigogenin Derivatives | Glucocorticoid Receptor, Estrogen Receptor | Not Experimentally Determined | Predicted Antagonist/Agonist | |
| Dexamethasone | Glucocorticoid Receptor | Kd ~0.83 nM | Agonist | |
| Tamoxifen | Estrogen Receptor | IC50: ~11.3 - 20.5 µM (MCF-7 cells) | Antagonist | |
| GW9662 | PPARγ | IC50: 3.3 nM | Antagonist |
Logical Relationship Diagram:
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Tigogenin Acetate
For researchers, scientists, and drug development professionals engaged in the analysis of steroidal sapogenins, the rigorous validation and cross-validation of analytical methods are paramount for ensuring data integrity and regulatory compliance. This guide provides a comparative overview of potential analytical methods for the quantification of Tigogenin acetate (B1210297). While specific cross-validation data for Tigogenin acetate is not extensively documented in publicly available literature, this guide synthesizes information from validated methods for structurally similar steroidal saponins (B1172615) and sapogenins to offer a practical comparison. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with various detection techniques and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate analytical method hinges on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the specific goals of the analysis, such as routine quality control or in-depth metabolite profiling.
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of HPLC-based methods and GC-MS for the analysis of steroidal saponins and sapogenins, providing a baseline for what can be expected for the analysis of this compound.
| Parameter | HPLC-UV | HPLC-ELSD | HPLC-MS | GC-MS |
| Linearity (r²) | >0.999[1] | ≥0.999[2] | ≥0.999[2] | Typically >0.99[3] |
| Limit of Detection (LOD) | 0.08 - 15.0 µg/mL[4] | 5.25–6.08 μg/mL | 0.12–0.90 μg/mL | ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.24 - 50.0 µg/mL | 17.50–20.27 μg/mL | 0.38–1.77 μg/mL | ng/mL to pg/mL range |
| Accuracy (Recovery %) | 92.1 - 105.81% | 97.91 - 99.77% | 95.61 - 99.70% | Typically 90-110% |
| Precision (RSD %) | <2.0 - <5.0% | <3% | <3% | <10% |
| Selectivity | Moderate | Good | High | Very High |
| Sample Derivatization | Not usually required | Not usually required | Not usually required | Often required |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of steroidal sapogenins like this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline and may require optimization for this compound.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., plant material, formulation).
-
For plant material, perform extraction with a suitable solvent such as methanol (B129727) or ethanol, potentially using ultrasonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
For formulations, dissolve the sample in a suitable diluent and filter.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water or a buffer solution (e.g., sodium acetate buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35 °C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV/PDA: Set at a wavelength where this compound has maximum absorbance (e.g., 200-210 nm for compounds lacking a strong chromophore).
-
ELSD (Evaporative Light Scattering Detector): Suitable for non-UV absorbing compounds. Nebulizer and evaporator temperatures need to be optimized.
-
MS (Mass Spectrometry): Provides high selectivity and sensitivity. Ionization mode (e.g., ESI) and mass transitions would need to be determined for this compound.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Steroidal sapogenins often require derivatization to increase their volatility.
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix as described for HPLC.
-
Evaporate the solvent to dryness.
-
Perform derivatization, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS). This process replaces active hydrogens with trimethylsilyl (B98337) groups.
-
Re-dissolve the derivatized sample in a suitable solvent like hexane (B92381) or ethyl acetate for injection.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to elute the analyte.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of the derivatized this compound (e.g., m/z 50-600).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Mandatory Visualizations
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Logical Comparison of Analytical Methods.
References
- 1. Development of an Oriental Medicine Discrimination Method through Analysis of Steroidal Saponins in Dioscorea nipponica Makino and Their Anti-Osteosarcoma Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Tigogenin Acetate
For Researchers, Scientists, and Drug Development Professionals
Tigogenin acetate (B1210297), a key intermediate in the synthesis of various steroidal drugs, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the most common and emerging methods for the synthesis of Tigogenin acetate, offering insights into their efficiency, environmental impact, and practicality. The information presented is supported by experimental data to aid researchers in selecting the most suitable route for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Catalyst | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Conventional Acetylation | Acetic Anhydride (B1165640) | Pyridine (B92270) | High | 1-2 hours | Well-established, high conversion | Use of toxic and corrosive reagents |
| Alternative Acetylation | Acetyl Chloride | Base (e.g., K₂CO₃), Phase Transfer Catalyst | High | 10-15 minutes | Rapid reaction | Acetyl chloride is highly reactive and moisture-sensitive |
| Green Synthesis: Solvent-Free | Acetic Anhydride | Solid acid/base or no catalyst | Good to High | Variable | Reduced environmental impact, simpler work-up | May require higher temperatures or longer reaction times |
| Enzymatic Synthesis | Acyl donor (e.g., vinyl acetate) | Lipase (B570770) (e.g., Candida antarctica lipase B) | Moderate to High | Variable (hours to days) | High selectivity, mild reaction conditions, environmentally friendly | Enzyme cost and stability can be a concern |
| Transesterification | Ethyl Acetate | Acid catalyst (e.g., H₂SO₄) | Moderate to High | Several hours | Use of a greener solvent and acyl donor | May require elevated temperatures and longer reaction times |
Conventional Acetylation with Acetic Anhydride and Pyridine
This is the most traditional and widely employed method for the synthesis of this compound. The reaction involves the direct acetylation of the hydroxyl group at the C-3 position of Tigogenin using acetic anhydride as the acetylating agent and pyridine as a basic catalyst.[1]
Experimental Protocol:
-
Dissolve Tigogenin (1 equivalent) in anhydrous pyridine.
-
Add an excess of acetic anhydride (typically 1.5-2.0 equivalents per hydroxyl group) to the solution at room temperature.[1]
-
Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction mixture is poured into ice-water to precipitate the product.
-
The crude this compound is then filtered, washed with water to remove pyridine and acetic acid, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695).
Discussion: This method is known for its high yields and reliability. Pyridine not only acts as a catalyst but also as a solvent, facilitating the dissolution of the steroid.[1] However, the use of pyridine, a toxic and volatile organic solvent, is a significant drawback from an environmental and safety perspective. The work-up also requires careful handling to completely remove pyridine from the final product.
Alternative Acetylation with Acetyl Chloride
An alternative to acetic anhydride is the use of acetyl chloride. This reagent is more reactive and can lead to faster reaction times.
Experimental Protocol:
-
Dissolve Tigogenin (1 equivalent) in a suitable solvent (e.g., a mixture of acetone (B3395972) and brine).
-
Add a base, such as potassium carbonate (K₂CO₃), and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB).[2]
-
Add acetyl chloride (1.1 equivalents) dropwise to the mixture at room temperature with stirring.[3]
-
Stir the reaction for a short period (e.g., 10-15 minutes), monitoring the reaction by TLC.[2]
-
After completion, the product is isolated by pouring the reaction mixture into crushed ice.[2]
-
The precipitate is filtered, washed with water, and dried. Recrystallization can be used for further purification.
Discussion: This method offers a significant reduction in reaction time compared to the acetic anhydride/pyridine method. The use of a phase transfer catalyst allows the reaction to proceed efficiently in a two-phase system, which can simplify the work-up.[2] However, acetyl chloride is highly corrosive and reacts violently with water, requiring careful handling under anhydrous conditions.[4]
Green Synthesis: Solvent-Free Acetylation
In an effort to develop more environmentally friendly processes, solvent-free acetylation methods are gaining attention. These methods aim to reduce or eliminate the use of hazardous organic solvents.[5][6]
Experimental Protocol (Hypothetical for Tigogenin):
-
Mix Tigogenin (1 equivalent) with an excess of acetic anhydride (acting as both reagent and solvent).
-
Optionally, a solid acid or base catalyst (e.g., a zeolite or a supported catalyst) can be added to promote the reaction. In some cases, the reaction can proceed without a catalyst, especially with microwave assistance.[5]
-
Heat the mixture (e.g., using conventional heating or microwave irradiation) for a specified time, monitoring by TLC.
-
After the reaction is complete, the excess acetic anhydride can be removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization.
Discussion: The primary advantage of this route is the significant reduction in solvent waste, aligning with the principles of green chemistry.[5][6] The work-up procedure is also simplified as there is no solvent to remove. However, the reaction may require higher temperatures or longer reaction times to achieve high conversion. The choice of catalyst, if any, is crucial for the efficiency of the reaction.
Enzymatic Synthesis
Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of this compound. Lipases are commonly used enzymes for the acylation of steroids.[7]
Experimental Protocol (Conceptual for Tigogenin):
-
Suspend Tigogenin (1 equivalent) and a lipase (e.g., immobilized Candida antarctica lipase B - Novozym 435) in an organic solvent (e.g., toluene (B28343) or a greener alternative like 2-methyltetrahydrofuran).[8]
-
Add an acyl donor, such as vinyl acetate or ethyl acetate. Vinyl acetate is often preferred as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward.[9]
-
Incubate the mixture with shaking at a controlled temperature (e.g., 40-60 °C) for a period ranging from several hours to a few days.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the enzyme is filtered off (and can potentially be reused).
-
The solvent is evaporated, and the product is purified by column chromatography or recrystallization.
Discussion: Enzymatic synthesis is highly regioselective, meaning the acetylation will specifically occur at the desired hydroxyl group, which is particularly advantageous for more complex polyhydroxylated steroids.[10] The reactions are performed under mild conditions, reducing energy consumption and the formation of by-products.[10] The main challenges are the cost of the enzyme and its stability over multiple cycles. The reaction times can also be significantly longer than conventional chemical methods.
Transesterification
Transesterification using a less hazardous acetyl donor like ethyl acetate presents another green alternative.
Experimental Protocol (Conceptual for Tigogenin):
-
Dissolve Tigogenin (1 equivalent) in an excess of ethyl acetate, which acts as both the solvent and the acetylating agent.
-
Add an acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst-15.[11]
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC. The removal of the ethanol byproduct can help to drive the equilibrium towards the product.[12]
-
Once the reaction is complete, the catalyst is neutralized or filtered off.
-
The excess ethyl acetate is removed by distillation.
-
The crude product is then purified.
Discussion: This method replaces the more hazardous acetic anhydride or acetyl chloride with ethyl acetate, a greener and less corrosive reagent.[11] The use of a solid acid catalyst can simplify the work-up and allow for catalyst recycling. However, transesterification reactions are typically equilibrium-limited and may require longer reaction times and elevated temperatures to achieve high conversions.
Visualizing the Synthetic Pathways
Logical Flow of Synthetic Route Comparison
Caption: Comparative overview of synthetic routes to this compound.
General Acetylation Reaction Scheme
Caption: General chemical transformation in the acetylation of Tigogenin.
Conclusion
The choice of a synthetic route for this compound depends on a balance of factors including yield, reaction time, cost, safety, and environmental impact. The conventional method using acetic anhydride and pyridine remains a robust and high-yielding option, suitable for laboratory-scale synthesis where expediency is key. For larger-scale production and in contexts where green chemistry principles are a priority, alternative methods such as solvent-free synthesis, enzymatic catalysis, and transesterification present compelling advantages. While these greener routes may require further optimization to match the efficiency of conventional methods, they represent the future direction of sustainable chemical synthesis in the pharmaceutical industry. Researchers are encouraged to consider these factors carefully when selecting a synthetic strategy for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ias.ac.in [ias.ac.in]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. Solvent-free, Catalyst-free Peracetylation of Natural Products | Technology Networks [technologynetworks.com]
- 6. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipases in Green Chemistry: Acylation and Alcoholysis on Steroids and Nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. kbfi.ee [kbfi.ee]
- 10. Lipase-catalyzed regioselective preparation of fatty acid esters of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biofueljournal.com [biofueljournal.com]
Evaluating Synergistic Drug Combinations: A Framework for Tigogenin Acetate
Absence of specific data on the synergistic effects of Tigogenin (B51453) acetate (B1210297) necessitates a generalized guide for researchers. This document outlines a framework for evaluating the potential synergistic interactions of a compound like Tigogenin acetate with other drugs, providing established methodologies and data presentation strategies.
Currently, there is a notable lack of published experimental data specifically investigating the synergistic effects of this compound in combination with other therapeutic agents. Research on Tigogenin has primarily focused on its standalone properties, such as its influence on cell differentiation and its potential as an anti-tumor and immunomodulatory agent.[1] While these findings are promising, the exploration of its combinatorial potential remains a significant and untapped area of research.
This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive roadmap for assessing the synergistic potential of a compound like this compound. It covers the fundamental concepts of drug synergy, detailed experimental protocols, data presentation methods, and the visualization of relevant biological pathways.
Understanding Drug Synergy
Drug synergy occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects.[2][3] This can lead to several clinical advantages, including:
-
Enhanced Efficacy: Achieving a better therapeutic outcome.
-
Dose Reduction: Lowering the doses of individual drugs, which can minimize toxicity and adverse effects.[3]
-
Overcoming Drug Resistance: Providing a strategy to combat resistance mechanisms developed by cancer cells or pathogens.
The assessment of synergy is a quantitative process that requires rigorous experimental design and data analysis to distinguish true synergy from additive or antagonistic effects.[3]
Experimental Approach to Evaluating Synergy
A systematic approach is crucial for accurately determining and quantifying synergistic interactions. This typically involves a multi-step process from in vitro screening to in vivo validation.
In Vitro Synergy Assessment
The initial evaluation of drug synergy is usually performed using cell-based assays.
Experimental Protocol: Checkerboard Assay and Combination Index (CI) Method
One of the most common methods to quantify drug interactions is the Combination Index (CI) method, based on the median-effect principle developed by Chou and Talalay.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7, PC-3) at a predetermined density in 96-well plates.
-
Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B) both individually and in combination at fixed molar ratios (e.g., 1:1, 1:2, 2:1).
-
A typical checkerboard layout would include a range of concentrations of Drug A along the x-axis and a range of concentrations of Drug B along the y-axis.
-
Include appropriate controls (untreated cells, vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence to determine the fraction of affected (inhibited) cells (Fa) compared to the untreated control.
-
-
Data Analysis and CI Calculation:
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
Use specialized software (e.g., CompuSyn) to calculate the Combination Index (CI) for each combination at different effect levels (Fa).
-
The CI value indicates the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Logical Workflow for In Vitro Synergy Screening
Caption: Workflow for in vitro drug synergy evaluation.
In Vivo Validation
Promising synergistic combinations identified in vitro should be validated in animal models, such as xenograft mouse models.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomly assign mice to different treatment groups:
-
Vehicle Control
-
This compound alone
-
Combination drug alone
-
This compound + Combination drug
-
-
-
Drug Administration and Monitoring:
-
Administer the drugs at predetermined doses and schedules.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
-
Data Analysis:
-
Compare the tumor growth inhibition in the combination group to the individual treatment and control groups.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
-
Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the effects of different drug combinations.
Table 1: In Vitro Cytotoxicity of this compound and Drug X in MCF-7 Cells
| Drug | IC50 (µM) ± SD |
| This compound | [IC50 Value A] |
| Drug X | [IC50 Value B] |
Table 2: Combination Index (CI) Values for this compound and Drug X Combination in MCF-7 Cells
| Fraction Affected (Fa) | Combination Ratio (TA:Drug X) | CI Value | Interaction |
| 0.50 | 1:1 | [CI Value] | [Synergistic/Additive/Antagonistic] |
| 0.75 | 1:1 | [CI Value] | [Synergistic/Additive/Antagonistic] |
| 0.90 | 1:1 | [CI Value] | [Synergistic/Additive/Antagonistic] |
| 0.50 | 1:2 | [CI Value] | [Synergistic/Additive/Antagonistic] |
| 0.75 | 1:2 | [CI Value] | [Synergistic/Additive/Antagonistic] |
| 0.90 | 1:2 | [CI Value] | [Synergistic/Additive/Antagonistic] |
Investigating Mechanisms of Synergy through Signaling Pathways
Understanding the molecular mechanisms underlying a synergistic interaction is crucial for rational drug development. This often involves investigating the effects of the drug combination on key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
For instance, if this compound is found to be synergistic with a known inhibitor of the PI3K/Akt pathway, a hypothetical mechanism could involve the dual blockade of parallel survival pathways.
Hypothetical Signaling Pathway for Synergy
Caption: Hypothetical dual blockade of survival pathways.
Conclusion
While specific data on the synergistic effects of this compound is not yet available, this guide provides a robust framework for its future evaluation. By employing systematic experimental approaches such as the checkerboard assay and the Combination Index method, and by validating findings in relevant in vivo models, researchers can effectively explore the combinatorial potential of this and other promising compounds. A thorough investigation into the underlying signaling pathways will further elucidate the mechanisms of synergy, paving the way for the development of novel and more effective combination therapies in oncology and other disease areas.
References
A Comprehensive Guide to Tigogenin Acetate as a Reference Standard for HPLC Analysis
For researchers, scientists, and drug development professionals, the purity and reliability of a reference standard are paramount for accurate and reproducible results in High-Performance Liquid Chromatography (HPLC) analysis. This guide provides an in-depth comparison of Tigogenin acetate (B1210297) as an HPLC reference standard against its common alternatives, supported by synthesized experimental data and detailed protocols.
Tigogenin acetate, a steroidal sapogenin, serves as a crucial reference material in the pharmaceutical industry for the synthesis and analysis of various steroidal drugs.[1] Its well-defined structure and high purity make it a suitable candidate for a reference standard. Commercial preparations of this compound are available with a purity of ≥98% as determined by HPLC, ensuring a high degree of accuracy in analytical methods.[2][3]
Comparison with Alternative Reference Standards
The selection of an appropriate reference standard is critical for the validation of analytical methods. This compound's primary alternatives include its unacetylated form, Tigogenin, and other structurally related steroidal sapogenins like Diosgenin and Sarsasapogenin.
| Parameter | This compound | Tigogenin | Diosgenin | Sarsasapogenin |
| Purity (Typical) | ≥98% (HPLC)[2][3] | ≥98% | ≥95-98% | ≥98% |
| Chromophoric Properties | Weak (derivatization often required for strong UV detection) | Weak (derivatization often required for strong UV detection) | Weak (derivatization often required for strong UV detection) | Weak (derivatization often required for strong UV detection) |
| Solubility | Soluble in organic solvents (e.g., methanol (B129727), acetonitrile) | Soluble in organic solvents | Soluble in organic solvents | Soluble in Ethanol |
| Stability | Generally stable; susceptible to hydrolysis under strong acidic or basic conditions. | Generally stable; susceptible to degradation under harsh conditions. | Generally stable; susceptible to degradation under harsh conditions. | Generally stable; susceptible to degradation under harsh conditions. |
| Primary Use | Quality control of steroidal raw materials and finished products. | Precursor for steroid drug synthesis; research. | Precursor for steroid drug synthesis; research. | Marker for standardization of herbal extracts. |
This table is a synthesis of data from multiple sources and represents typical values. Actual values may vary between suppliers.
Experimental Protocols
Accurate quantification of this compound and related compounds by HPLC often requires careful sample preparation and method optimization, particularly concerning detection.
HPLC Method for this compound Analysis (Representative Protocol)
This protocol is a representative method based on common practices for the analysis of steroidal sapogenins.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV Detection: Due to the lack of a strong chromophore, detection is typically performed at a low wavelength (e.g., 203-210 nm). For enhanced sensitivity, derivatization with a UV-absorbing agent may be necessary.
-
ELSD: This detector is suitable for non-chromophoric compounds and is a common alternative to UV detection for sapogenins.
-
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL) and make serial dilutions to create a calibration curve.
Forced Degradation Study Protocol
To establish the stability-indicating nature of an HPLC method, forced degradation studies are essential.
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 2 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound reference standard to 105°C for 24 hours. Dissolve in a suitable solvent before injection.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
The chromatograms from these stressed samples should be analyzed for the appearance of degradation peaks and the decrease in the main peak area to assess the stability of the compound and the specificity of the analytical method.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for utilizing a reference standard in HPLC analysis and a conceptual signaling pathway where such compounds might be investigated.
Conclusion
This compound is a high-purity and reliable reference standard for the HPLC analysis of steroidal compounds. Its performance is comparable to other steroidal sapogenins like Tigogenin, Diosgenin, and Sarsasapogenin. The choice of reference standard will ultimately depend on the specific analytical needs, the matrix being analyzed, and regulatory requirements. For accurate quantification, especially at low concentrations, the use of a sensitive detector like ELSD or a derivatization step for UV detection is recommended. The provided protocols and workflows offer a solid foundation for developing and validating robust HPLC methods using this compound as a reference standard.
References
Tigogenin Acetate: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of Tigogenin and its derivatives, focusing on its potential anticancer and osteogenic effects. While direct comparative in vitro versus in vivo studies for Tigogenin acetate (B1210297) are not extensively available in the current scientific literature, this document synthesizes the existing preclinical data for closely related compounds. It also outlines detailed experimental protocols for key assays and proposes relevant in vivo models for future correlative studies.
In Vitro Activity of Tigogenin and Its Derivatives
Tigogenin, a steroidal sapogenin, and its derivatives have demonstrated noteworthy biological effects in various cell-based assays. The primary areas of investigation include its cytotoxic effects on cancer cells and its role in cellular differentiation, particularly in bone formation.
Anticancer Activity
An l-serine (B559523) derivative of Tigogenin has shown potent antiproliferative activity against the human breast cancer cell line MCF-7.
Table 1: In Vitro Anticancer Activity of a Tigogenin Derivative
| Compound | Cell Line | Assay | Endpoint | Result |
| L-serine derivative of Tigogenin | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity | IC50 | 1.5 µM |
| Apoptosis | Caspase-3/7 Activation | Induced |
Osteogenic and Adipogenic Activity
Tigogenin has been shown to influence the differentiation of mouse bone marrow stromal cells (BMSCs), promoting a shift towards an osteoblastic lineage and away from an adipocytic lineage.[1] This suggests its potential as a therapeutic agent for bone-related disorders like osteoporosis.
Table 2: In Vitro Effects of Tigogenin on Bone Marrow Stromal Cell Differentiation[1]
| Cell Line | Treatment | Effect | Key Markers/Observations |
| Mouse BMSCs | Tigogenin | Promoted Osteoblastic Differentiation | Increased Alkaline Phosphatase (ALP) activity, elevated expression of Cbfa1, Collagen Type I, and Osteocalcin; increased matrix calcium content. |
| Inhibited Adipocytic Differentiation | Reduced lipid accumulation, decreased visfatin secretion, and lower expression of PPARγ2 and aP2. |
Signaling Pathways
The biological activities of Tigogenin are linked to its modulation of specific signaling pathways. In the context of osteogenesis, the p38 MAPK pathway and the inhibition of PPARγ have been identified as key mechanisms.[1]
Correlation with In Vivo Activity: A Gap in Current Research
A thorough review of the scientific literature reveals a lack of in vivo studies specifically investigating the anticancer or osteogenic activity of Tigogenin acetate. While a structurally related compound, diosgenin, has shown promise in preventing bone loss in a rat model of osteoporosis, these findings cannot be directly extrapolated to Tigogenin or its acetate form.[2]
To establish a clear in vitro vs. in vivo correlation for this compound, further research is necessary. The following sections outline standard experimental protocols that could be employed for such investigations.
Experimental Protocols
In Vitro Assays
This assay determines the effect of a compound on cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
ALP is an early marker of osteoblast differentiation.
-
Cell Culture: Culture mouse bone marrow stromal cells in osteogenic differentiation medium.
-
Treatment: Treat the cells with this compound at various concentrations.
-
Staining: After a specified period (e.g., 7-14 days), fix the cells and stain for ALP activity using a commercially available kit.[3][4][5]
-
Visualization: Observe the cells under a microscope for the development of a colored product, indicating ALP activity.
This technique is used to detect the activation of the p38 MAPK pathway.
-
Protein Extraction: Treat cells with this compound, lyse the cells, and extract the proteins.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and total p38.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[6][7][8]
-
Analysis: Quantify the band intensities to determine the ratio of p-p38 to total p38.
This assay measures the ability of a compound to inhibit the activity of PPARγ.
-
Reporter Assay: Use a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a PPARγ response element.
-
Treatment: Treat the cells with a known PPARγ agonist (e.g., rosiglitazone) in the presence or absence of this compound.
-
Luminescence Measurement: Measure the luciferase activity to determine the extent of PPARγ activation or inhibition.[9][10][11]
Proposed In Vivo Models
This model is used to evaluate the in vivo anticancer efficacy of a compound.
-
Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of immunocompromised mice.[12][13][14][15]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform histological and biomarker analysis.
This is a standard model for studying postmenopausal osteoporosis.[16]
-
Surgery: Perform ovariectomy on female rats to induce estrogen deficiency and subsequent bone loss.
-
Treatment: Administer this compound to the rats for a specified period.
-
Bone Mineral Density (BMD) Measurement: Use techniques like dual-energy X-ray absorptiometry (DEXA) to measure BMD.
-
Biomechanical Testing: Analyze the mechanical strength of the bones.
-
Histomorphometry: Perform histological analysis of bone tissue to assess bone formation and resorption parameters.
Experimental Workflow Overview
The following diagram illustrates a general workflow for correlating in vitro findings with in vivo efficacy.
Conclusion
The available in vitro data suggests that Tigogenin and its derivatives possess promising anticancer and osteogenic properties. However, the lack of corresponding in vivo studies for this compound makes it difficult to establish a definitive in vitro-in vivo correlation at this time. The experimental protocols and proposed animal models outlined in this guide provide a framework for future research aimed at bridging this knowledge gap and further evaluating the therapeutic potential of this compound.
References
- 1. Tigogenin inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosgenin prevents bone loss on retinoic acid-induced osteoporosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. abcam.cn [abcam.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. raybiotech.com [raybiotech.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. altogenlabs.com [altogenlabs.com]
- 14. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 15. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Models of Osteoporosis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
Comparative Analysis of the Immunomodulatory Profiles of Tigogenin and Diosgenin Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory activities of synthetic conjugates derived from two structurally related steroidal sapogenins, Tigogenin (B51453) and Diosgenin (B1670711). By presenting supporting experimental data, detailed protocols, and visual pathway diagrams, this analysis aims to elucidate their potential as therapeutic agents.
Introduction
Tigogenin and Diosgenin are naturally occurring steroid sapogenins found in various plants, including species of Dioscorea (wild yams) and Trigonella (fenugreek).[1][2] Both parent molecules have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][3][4] To enhance their therapeutic potential and improve pharmacokinetic properties, researchers have synthesized various conjugates by attaching different chemical moieties, such as amino acids and dipeptides, to the C3-hydroxyl group of the steroid skeleton.[5] This comparative guide focuses on the differential effects of these conjugates on immune responses, particularly their influence on cytokine production and key signaling pathways.
Quantitative Data Summary
The following table summarizes the reported immunomodulatory and anti-proliferative effects of various Tigogenin and Diosgenin conjugates based on in vitro studies.
| Conjugate ID | Parent Molecule | Conjugated Moiety | Cell Line | Key Immunomodulatory Effects | Anti-proliferative Activity (IC50) |
| 2c | Tigogenin | L-serine | THP-1 | Not specified for immunomodulation in the primary source. | MCF-7: 1.5 µM |
| 4c | Diosgenin | L-alanyl-L-phenylalanine | THP-1 | Does not induce pro-inflammatory cytokines (IL-1, TNF-α, IL-12); Stimulates anti-inflammatory IL-10 expression more strongly than Diosgenin alone.[5] | Not specified |
| 16a | Diosgenin | Levulinic acid | THP-1 | Does not induce pro-inflammatory cytokines (IL-1, TNF-α, IL-12); Stimulates anti-inflammatory IL-10 expression more strongly than Diosgenin alone.[5] | Not specified |
| Parent DSG | Diosgenin | None | THP-1, RAW264.7 | Reduces expression of pro-inflammatory mediators; Inhibits IL-6 and IL-12; Promotes IL-10.[6] | K562: 30.04 µM[7] |
| Parent TGG | Tigogenin | None | THP-1 | Effects on cytokine genes (IL-1, IL-4, IL-10, IL-12, TNF-α) were examined, but specific outcomes for the parent compound were not detailed in the comparative study.[5] | Not specified |
Comparative Immunomodulatory Profile
Experimental data reveals distinct immunomodulatory profiles for the studied conjugates, primarily characterized by a shift towards an anti-inflammatory response.
-
Anti-inflammatory Activity : The Diosgenin conjugates 4c (L-alanyl-L-phenylalanine derivative) and 16a (levulinic acid derivative) demonstrated notable anti-inflammatory properties.[5] In lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, these compounds did not induce the expression of key pro-inflammatory cytokines, including IL-1, TNF-α, and IL-12.[5] More significantly, they enhanced the expression of the anti-inflammatory cytokine IL-10 to a greater extent than the parent Diosgenin molecule.[5] This suggests that conjugation can amplify the inherent anti-inflammatory potential of Diosgenin.
-
Pro-inflammatory Cytokine Inhibition : The parent molecule, Diosgenin, is known to inhibit the secretion of pro-inflammatory cytokines like IL-6 and IL-12.[6] It also suppresses the expression of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), metalloproteinase-3 (MMP-3), and cyclooxygenase-2 (COX-2) in various cell types, often through the inhibition of the NF-κB signaling pathway.[6][8] The conjugates 4c and 16a appear to share and enhance this capacity to suppress pro-inflammatory responses.
-
Anti-proliferative Effects : While the primary focus is on immunomodulation, the anti-proliferative activity of these compounds is also relevant, particularly for immuno-oncology applications. The L-serine derivative of Tigogenin (2c ) was the most potent anti-proliferative agent in the series, with an IC50 of 1.5 µM against the MCF-7 breast cancer cell line.[5] This suggests that Tigogenin conjugates may hold promise as dual-action agents with both cytotoxic and immunomodulatory capabilities.
Signaling Pathway Analysis
The immunomodulatory effects of Diosgenin and its derivatives are largely mediated through the modulation of key intracellular signaling cascades.
-
NF-κB Pathway : A primary mechanism for the anti-inflammatory action of Diosgenin is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6][8] Diosgenin has been shown to prevent the degradation of IκB-α, a critical step that retains NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes.[8] The suppression of TNF-α, IL-1, and IL-6 by Diosgenin conjugates is consistent with the downregulation of this pathway.
-
MAPK and STAT3 Pathways : Diosgenin also influences other critical pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[6][9] By inhibiting the activation of JNK, Akt, and STAT3, Diosgenin and its analogs can reduce the expression of various inflammatory mediators and cell adhesion molecules, further contributing to their immunomodulatory and anti-cancer effects.[4][6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumour, immunomodulating activity of diosgenin and tigogenin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tigogenin Acetate
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of tigogenin (B51453) acetate (B1210297), ensuring the safety of laboratory personnel and adherence to regulatory standards. Researchers, scientists, and drug development professionals must handle the disposal of chemical reagents with the utmost care to maintain a safe working environment and comply with environmental regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles or glasses | To protect eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust respirator or full-face respirator | Recommended when handling the powder form to avoid inhalation. |
Step-by-Step Disposal Procedure
The disposal of tigogenin acetate waste must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program[3]. Never dispose of this compound in the regular trash or down the sink [4][5].
Step 1: Waste Collection and Segregation
Proper collection and segregation are the foundational steps for safe disposal.
-
Solid Waste: Collect dry this compound powder, contaminated gloves, wipes, and other solid materials in a designated, compatible container. It is best practice to double-bag solid waste in clear plastic bags to allow for visual inspection by EHS personnel.
-
Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof container. Do not mix with other waste streams to avoid unforeseen chemical reactions.
-
Container Choice: Use a chemically compatible container with a secure, leak-proof screw-on cap. Whenever possible, use the original container. Glass containers should be avoided for waste containing hydrofluoric acid, and metal containers are unsuitable for corrosive wastes.
Step 2: Labeling
Accurate labeling is a critical regulatory requirement. As soon as you begin collecting waste, affix a "Hazardous Waste" tag or label provided by your EHS office. The label must be filled out completely and legibly.
| Information Required on Label | Details |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. |
| Full Chemical Name | Write out "this compound." Do not use abbreviations or chemical formulas. |
| Composition and Concentration | For mixtures, list all chemical constituents and their approximate percentages. |
| Quantity | The amount of waste in the container. |
| Date of Generation | The date you started accumulating waste in the container. |
| Generator Information | Your name, department, and contact information. |
| Hazard Pictograms | Check the appropriate hazard pictograms based on the known hazards of the precursor (e.g., irritant, acute toxicity). |
Step 3: Waste Storage
Proper storage of hazardous waste is crucial to prevent accidents and ensure compliance.
-
Location: Store the labeled waste container in a designated hazardous waste storage area within your laboratory. This area should be away from general lab traffic.
-
Secondary Containment: Always place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the primary container.
-
Segregation: Ensure the this compound waste is segregated from incompatible materials, such as strong oxidizing agents.
Step 4: Waste Disposal Request
Once your waste container is full or you have no further need to accumulate this type of waste, you must submit a waste collection request to your institution's EHS department. EHS will then arrange for a trained professional to pick up the waste from your laboratory. The ultimate disposal method, which may include incineration or burial in a licensed landfill, will be managed by a professional waste disposal service.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
Essential Safety and Operational Guide for Handling Tigogenin Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling Tigogenin acetate (B1210297), including personal protective equipment (PPE) recommendations, a general operational workflow, and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety and chemical handling.
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) for Tigogenin acetate (CAS No. 2530-07-6) indicates that hazard codes and safety statements may be not applicable, it is crucial to treat all chemicals with caution.[1] The following recommendations are based on general best practices for handling powdered chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect the eyes from airborne particles and potential splashes. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A dust mask or respirator may be necessary if generating dust is likely. | To prevent inhalation of fine particles. The necessity should be determined by a risk assessment. |
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
| Parameter | Recommendation |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, -20°C is recommended. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Operational Workflow
A structured workflow is critical for the safe and effective use of this compound in experimental settings. As specific experimental protocols are highly dependent on the nature of the research, the following provides a general procedural outline. This compound is often used as a starting material in the synthesis of semi-synthetic steroids and other steroidal drugs.[1]
Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste materials contaminated with this compound should be handled as chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Biological Context: Signaling Pathways of Steroidal Saponins (B1172615)
While specific signaling pathways for this compound are not extensively documented, the broader class of steroidal saponins, to which it belongs, is known to influence various cellular signaling cascades.[2][3] These compounds have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects, often through the modulation of key signaling pathways.[2] For instance, steroidal saponins have been reported to impact the PI3K/Akt/mTOR and MAPK/NF-κB signaling pathways, which are crucial in regulating cell growth, proliferation, and apoptosis.[2][3]
References
- 1. Cas 2530-07-6,this compound | lookchem [lookchem.com]
- 2. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
